2-(tert-Butyl)-1H-indole-5-carbaldehyde: Chemical Properties, Synthesis, and Applications in Drug Discovery
Introduction and Structural Profiling In the realm of medicinal chemistry and advanced materials science, the indole scaffold is a universally recognized privileged structure. However, the precise functionalization of th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Profiling
In the realm of medicinal chemistry and advanced materials science, the indole scaffold is a universally recognized privileged structure. However, the precise functionalization of the indole core dictates its pharmacokinetic properties, binding affinity, and synthetic versatility. 2-(tert-Butyl)-1H-indole-5-carbaldehyde represents a highly specialized, sterically constrained building block designed for targeted drug discovery.
The structural uniqueness of this molecule lies in the dual presence of a bulky tert-butyl group at the C2 position and a highly reactive formyl (carbaldehyde) group at the C5 position.
Steric Shielding (C2 & C3): The tert-butyl group provides massive steric bulk. This not only completely blocks electrophilic attack at C2 but also severely hinders the inherently nucleophilic C3 position. In drug design, this conformational locking prevents the rotation of adjacent substituents and forces the molecule into specific bioactive conformations, often required for deep-pocket kinase hinge binding.
Electrophilic Node (C5): The C5 formyl group sits para to the electron-donating indole nitrogen. This push-pull electronic relationship activates the aldehyde, making it an ideal orthogonal handle for late-stage functionalization.
~16.0 (Estimated, typical for substituted indoles)
Synthetic Methodologies: Causality and Protocols
A common pitfall in indole chemistry is attempting the direct formylation (e.g., Vilsmeier-Haack reaction) of 2-tert-butylindole. Despite the steric hindrance at C3, the inherent nucleophilicity of the pyrrole ring often leads to complex mixtures or forces formylation at C3 rather than the desired C5 position.
To achieve absolute regiocontrol, a de novo synthesis of a halogenated precursor is required, followed by a highly controlled lithium-halogen exchange. This two-step methodology is a self-validating system that guarantees C5 functionalization.
Step 1: Fischer Indole Synthesis of the Halogenated Precursor
The [1] remains the most robust method for constructing substituted indoles. By condensing 4-bromophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone), the [3,3]-sigmatropic rearrangement is forced to yield 5-bromo-2-(tert-butyl)-1H-indole exclusively.
Protocol 1: Synthesis of 5-Bromo-2-(tert-butyl)-1H-indole
Condensation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 equiv) and pinacolone (1.2 equiv) in glacial acetic acid (0.5 M concentration).
Cyclization: Heat the mixture to 90 °C under an inert argon atmosphere for 4–6 hours. The acid catalyzes both the hydrazone formation and the subsequent [3,3]-sigmatropic rearrangement [2].
Workup: Cool the reaction to room temperature and pour it into crushed ice. Neutralize carefully with saturated aqueous NaHCO3.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure brominated intermediate.
Step 2: Halogen-Metal Exchange and Formylation
With the bromine atom locked at C5, [4] is utilized to install the formyl group.
Expert Insight: The indole N-H proton is acidic (pKa ~16). Therefore, two equivalents of n-butyllithium (n-BuLi) are strictly required. The first equivalent deprotonates the N-H to form a lithium indolide, protecting the nitrogen. The second equivalent executes the rapid halogen-metal exchange at C5.
Protocol 2: Formylation via Lithium-Halogen Exchange
Preparation: Dissolve 5-bromo-2-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous THF (0.2 M) in an oven-dried flask under argon.
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Temperature control is critical to prevent the highly reactive aryllithium intermediate from abstracting protons from the solvent [3].
Lithiation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete exchange.
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) rapidly. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.
Quench & Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate. Purify via column chromatography to isolate 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Synthetic workflow for 2-(tert-Butyl)-1H-indole-5-carbaldehyde via Fischer Indole Synthesis.
Reactivity and Derivatization Strategies
The utility of 2-(tert-Butyl)-1H-indole-5-carbaldehyde in drug development stems from the divergent reactivity of its functional groups. The molecule acts as a highly predictable scaffold where the C5 and N1 positions can be manipulated orthogonally.
Comparative Reactivity Profile
Reactive Site
Primary Reaction Types
Steric/Electronic Influence
C5 Formyl
Reductive amination, Wittig, Knoevenagel
Highly electrophilic; activated by para-NH resonance.
N1 Amine
Alkylation, Arylation (Buchwald-Hartwig)
Nucleophilic; partially hindered by adjacent C2 tert-butyl group.
C3 Position
Electrophilic Aromatic Substitution (EAS)
Nucleophilic; severely sterically hindered by C2 tert-butyl group.
Reductive Amination (C5)
In modern drug discovery, optimizing aqueous solubility is paramount. The C5 aldehyde is an ideal substrate for reductive amination to append solubilizing aliphatic amines (e.g., piperazines, morpholines). By treating the aldehyde with a secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE), researchers can rapidly generate libraries of C5-aminomethyl indoles.
N-Alkylation Challenges (N1)
While the N1 position can be alkylated, the adjacent tert-butyl group imposes significant steric drag. Standard weak bases (like K2CO3) are often insufficient for N-alkylation of this specific scaffold. Stronger bases, such as sodium hydride (NaH) in polar aprotic solvents (DMF or DMAc), are required to force the formation of the sodium indolide prior to the introduction of the alkyl halide.
Divergent reactivity pathways of the C5 formyl group and the sterically hindered indole core.
Conclusion
2-(tert-Butyl)-1H-indole-5-carbaldehyde is a masterclass in rational chemical design. By leveraging the immense steric bulk of the tert-butyl group to protect the C2/C3 positions and utilizing the C5 aldehyde as a reactive hook, chemists can deploy this scaffold to build highly complex, conformationally rigid therapeutics. The synthetic reliance on the Fischer indole synthesis and subsequent lithium-halogen exchange ensures that this building block can be produced with absolute regiochemical fidelity.
"Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?", ResearchGate,[Link]
"Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles", PMC,[Link]
Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Indole-5-Carboxaldehyde Derivatives
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets. Whe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets. When functionalized with a carboxaldehyde group at the 5-position, the resulting molecule, indole-5-carboxaldehyde, becomes a highly versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the physicochemical properties, synthetic methodologies, and key applications of indole-5-carboxaldehyde and its derivatives. We will delve into the reactivity of the core scaffold, providing field-proven insights into experimental choices and detailed protocols for key chemical transformations. Furthermore, this guide will illuminate the role of these compounds as potent kinase inhibitors, detailing their interaction with critical signaling pathways, such as EGFR and CDK2, and discussing the structure-activity relationships that govern their biological efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
The Indole-5-Carboxaldehyde Scaffold: A Gateway to Chemical Diversity and Biological Activity
The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast number of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The introduction of a carboxaldehyde (-CHO) group at the 5-position of the indole ring creates indole-5-carboxaldehyde (also known as 5-formylindole). This functionalization is of critical strategic importance for several reasons:
Versatile Chemical Handle: The aldehyde group is a highly reactive and versatile functional group, amenable to a wide range of chemical transformations. It serves as an electrophilic site for nucleophilic attack, enabling the construction of imines (Schiff bases), alkenes (via Wittig olefination), and alcohols (via reduction), among other derivatives.[2]
Modulation of Electronic Properties: The electron-withdrawing nature of the aldehyde influences the electron density of the entire indole ring system, affecting its reactivity, pKa, and potential for non-covalent interactions with biological macromolecules.
Vector for Structural Elaboration: The 5-position provides a strategic vector for extending the molecular structure into the binding pockets of target proteins, allowing for the optimization of potency and selectivity. This has been particularly successful in the development of kinase inhibitors.[3]
Consequently, indole-5-carboxaldehyde is not merely a chemical compound but a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, fluorescent probes, and advanced materials.[2] Its derivatives have shown promise as anti-proliferative, anti-inflammatory, and antimicrobial agents.[4][5]
Core Compound Profile: Indole-5-Carboxaldehyde
A thorough understanding of the parent compound is essential before exploring its derivatives. Indole-5-carboxaldehyde is typically a yellowish-brown or orange to tan crystalline powder.[2][6] Its core physicochemical properties are summarized in the table below.
These properties highlight that indole-5-carboxaldehyde is a stable, solid compound with moderate lipophilicity, making it a suitable starting point for drug discovery programs. Its insolubility in water necessitates the use of organic solvents for most synthetic transformations.
Synthetic Strategies & Chemical Reactivity
The utility of indole-5-carboxaldehyde lies in its accessibility through established synthetic routes and its predictable reactivity at three key positions: the aldehyde group, the indole nitrogen, and the C3 position of the pyrrole ring.
Synthesis of the Indole-5-Carboxaldehyde Core
While numerous methods exist for synthesizing the indole scaffold, the most common and direct method for introducing the 5-formyl group is the Vilsmeier-Haack reaction .
Causality of Experimental Choice: This reaction is favored for its reliability and use of relatively inexpensive reagents. It involves the electrophilic substitution of an activated aromatic ring. The indole ring is sufficiently electron-rich to undergo formylation. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). It acts as a mild electrophile, which is crucial to avoid polymerization or decomposition of the sensitive indole nucleus.
Logical Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow.
Key Derivatization Reactions
The true power of indole-5-carboxaldehyde is realized through its derivatization.
3.2.1 N-Alkylation and N-Arylation
The indole nitrogen (N-H) is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide. This modification is critical for blocking the hydrogen-bond donor capability of the N-H group and for introducing substituents that can probe deeper into protein binding sites. Common protocols involve bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.
3.2.2 Aldehyde Condensations: Schiff Base Formation
The reaction of the aldehyde with primary amines to form Schiff bases (imines) is one of the most straightforward and widely used derivatization strategies. This condensation is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a dehydrating solvent like ethanol. This reaction introduces a C=N double bond, which can act as a rigid linker and a hydrogen bond acceptor, significantly altering the pharmacological profile of the parent molecule.
3.2.3 Wittig Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond. This is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This transformation is invaluable for creating carbon-carbon bonds and extending the carbon skeleton, allowing for the synthesis of derivatives like stilbenes and other conjugated systems. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.
3.2.4 Reduction and Oxidation of the Aldehyde
The aldehyde group can be easily manipulated through redox chemistry:
Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent cleanly reduces the aldehyde to the corresponding primary alcohol, (1H-indol-5-yl)methanol. This introduces a flexible linker and a hydrogen-bond donor/acceptor group.
Oxidation: The aldehyde can be oxidized to the corresponding indole-5-carboxylic acid using various oxidizing agents. A common laboratory method involves using an oxidant like potassium permanganate (KMnO₄) or employing milder, more modern catalytic systems. The resulting carboxylic acid provides a new site for derivatization, such as amide bond formation.
Physicochemical Properties of Selected Derivatives
The derivatization of indole-5-carboxaldehyde significantly alters its physical properties. Understanding these changes is crucial for drug development, as properties like melting point and lipophilicity influence solubility, absorption, and formulation.
Analysis: Even a simple modification like adding a methyl group to the indole nitrogen significantly lowers the melting point, likely due to the disruption of intermolecular hydrogen bonding that exists in the parent compound. The position of the aldehyde group also has a dramatic effect on the melting point, with the 3- and 6-isomers having substantially higher melting points than the 5-isomer, reflecting differences in crystal packing and intermolecular forces.
Applications in Drug Discovery: A Focus on Kinase Inhibition
Indole-5-carboxaldehyde derivatives have emerged as a particularly fruitful area of research for the development of protein kinase inhibitors, a major class of anticancer drugs.[8] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[8]
The Role of Indole-5-Carboxaldehyde Derivatives as Kinase Inhibitors
The indole scaffold is an excellent "ATP mimic." Adenosine triphosphate (ATP) is the phosphate-donating cofactor for all kinases, and its purine ring binds to a specific pocket in the kinase active site. The indole ring can form similar hydrogen bonds and hydrophobic interactions within this ATP-binding pocket, making it an ideal starting point for inhibitor design. Derivatives of indole-5-carboxaldehyde have been developed as potent inhibitors of several key kinases, including:
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of many solid tumors.
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[4] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]
Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Their inhibition can disrupt cell division, leading to cancer cell death.[3]
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effect of these inhibitors stems from their ability to block the phosphorylation cascade that drives cell proliferation and survival.
EGFR Signaling Pathway:
Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream signaling through the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, and the PI3K-Akt pathway, promoting cell survival. An EGFR inhibitor based on the indole-5-carboxaldehyde scaffold would bind to the ATP pocket of EGFR, preventing this initial phosphorylation event and shutting down these pro-growth signals.
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.
CDK2 Activation Pathway:
CDK2 activity is tightly regulated. It requires binding to a cyclin partner (Cyclin E or Cyclin A) and subsequent phosphorylation by a CDK-activating kinase (CAK) to become fully active.[6] The active Cyclin/CDK2 complex then phosphorylates target proteins like retinoblastoma protein (pRb), allowing the cell to progress through the G1/S checkpoint. Indole-based inhibitors can occupy the ATP binding site of CDK2, preventing it from phosphorylating its substrates, thereby causing cell cycle arrest.
Diagram: CDK2 Activation and Inhibition
Caption: Inhibition of the CDK2 cell cycle pathway.
Structure-Activity Relationship (SAR) Insights for Rational Drug Design
Systematic modification of the indole-5-carboxaldehyde scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition.[8]
The Indole N-H: The hydrogen bond donor capability of the N-H group is often critical for anchoring the inhibitor to the "hinge region" of the kinase ATP binding site. However, in some cases, alkylation of this position with small groups can lead to improved potency by accessing nearby hydrophobic pockets.
The 5-Position Linker: The nature of the group derived from the carboxaldehyde is paramount. For example, forming a Schiff base with a substituted aniline allows the new aryl ring to be positioned in different regions of the active site. The length, rigidity, and electronic properties of this linker and the terminal group are key determinants of selectivity and potency.
Substitution on the Benzene Ring: Adding substituents (e.g., halogens, methoxy groups) to the 4, 6, or 7-positions of the indole's benzene ring can modulate the molecule's electronic properties, solubility, and metabolic stability, and can make additional favorable contacts with the enzyme.
Key Experimental Protocols
The following protocols are provided as representative examples of common transformations performed on indole-5-carboxaldehyde. As a Senior Application Scientist, I stress the importance of performing all reactions under an inert atmosphere (where necessary) with appropriate personal protective equipment.
Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize N-((1H-indol-5-yl)methylene)-4-methoxyaniline.
Rationale: This protocol demonstrates a straightforward acid-catalyzed condensation to form an imine, a common first step in generating a library of derivatives for screening.
Materials:
Indole-5-carboxaldehyde (1.0 eq)
p-Anisidine (4-methoxyaniline) (1.05 eq)
Absolute Ethanol
Glacial Acetic Acid (catalytic amount)
Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-5-carboxaldehyde (1.0 eq) and absolute ethanol (approx. 0.2 M concentration).
Reagent Addition: Stir the mixture until the aldehyde is fully dissolved. Add p-anisidine (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid.
Reaction: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane:ethyl acetate. The reaction is typically complete within 3-5 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. If further purification is needed, the crude product can be recrystallized from ethanol.
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: Wittig Olefination of the Aldehyde
Objective: To synthesize 5-(prop-1-en-1-yl)-1H-indole from indole-5-carboxaldehyde.
Rationale: This protocol illustrates the conversion of the aldehyde to an alkene, a key C-C bond-forming reaction. It uses an in situ generation of the ylide from its corresponding phosphonium salt.
Materials:
Ethyltriphenylphosphonium bromide (1.1 eq)
Potassium tert-butoxide (KOtBu) (1.1 eq)
Indole-5-carboxaldehyde (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise to the stirring suspension. A color change (typically to orange or deep red) indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes.
Aldehyde Addition: Dissolve indole-5-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product contains the desired alkene and triphenylphosphine oxide. Purify the residue by column chromatography on silica gel.
Characterization: Confirm the structure of the product, including the stereochemistry of the double bond, using NMR spectroscopy (¹H, ¹³C, NOESY).
Conclusion & Future Outlook
Indole-5-carboxaldehyde and its derivatives represent a rich and enduring platform for chemical synthesis and drug discovery. The core scaffold's inherent "drug-like" properties, combined with the chemical versatility of the 5-carboxaldehyde group, provide chemists with a powerful toolkit for creating novel molecular architectures. The proven success of this class of compounds as kinase inhibitors underscores their therapeutic potential, particularly in oncology.
Future research will likely focus on several key areas:
Development of Novel Synthetic Methodologies: New catalytic methods for the C-H functionalization of the indole ring will allow for even more efficient and diverse derivatization.
Exploration of New Biological Targets: While kinase inhibition is a major application, the scaffold's ability to mimic biological motifs suggests it could be adapted to target other enzyme families, ion channels, and nuclear receptors.
Multi-Targeted Ligands: The design of derivatives that can simultaneously inhibit multiple key targets (e.g., both EGFR and CDK2) represents a promising strategy for overcoming drug resistance in cancer.
As our understanding of disease biology deepens, the rational design of new agents based on the indole-5-carboxaldehyde template will undoubtedly continue to yield novel and effective therapeutic agents.
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Literature Review & Technical Guide: 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Executive Summary & Structural Rationale As a Senior Application Scientist, I approach 2-(tert-Butyl)-1H-indole-5-carbaldehyde not merely as a chemical building block, but as a highly tunable, bifunctional pharmacophoric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach 2-(tert-Butyl)-1H-indole-5-carbaldehyde not merely as a chemical building block, but as a highly tunable, bifunctional pharmacophoric scaffold. This compound merges the robust, electron-rich indole core with two critical modifications: a bulky tert-butyl group at the C2 position and an electrophilic formyl group at the C5 position.
The strategic placement of the tert-butyl group serves multiple purposes in drug design. It restricts the rotational degrees of freedom for adjacent substituents, partially shields the sensitive N-H hydrogen bond donor from rapid metabolic degradation, and significantly increases the lipophilicity (LogP) of the molecule, anchoring it deeply within hydrophobic binding pockets[1]. Simultaneously, the C5-carbaldehyde acts as a versatile synthetic handle. It is primed for downstream derivatization via reductive aminations, Wittig olefinations, and Knoevenagel condensations, enabling the rapid generation of diverse chemical libraries[2].
Physicochemical Profiling
Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the computed and experimental properties of the 2-(tert-butyl)-1H-indole-5-carbaldehyde scaffold and its immediate analogs[1][3].
Property
Value
Scientific Implication
Molecular Formula
C₁₃H₁₅NO
Standard elemental composition for mass spectrometry validation.
Molecular Weight
201.27 g/mol
Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA)
~32.9 Ų
Excellent membrane permeability; highly suitable for CNS-targeted drug design (e.g., β-amyloid probes).
XLogP3
~3.2
High lipophilicity driven by the tert-butyl group; ideal for hydrophobic pocket binding.
Hydrogen Bond Donors / Acceptors
1 / 1
The N-H acts as a donor, while the C=O acts as an acceptor, providing directional binding interactions.
Synthetic Methodologies & Experimental Protocols
Direct formylation (e.g., Vilsmeier-Haack) of 2-tert-butylindole typically directs the formyl group to the highly nucleophilic C3 position[2]. To selectively synthesize the C5-carbaldehyde, a Lithium-Halogen Exchange strategy starting from 5-bromo-2-(tert-butyl)-1H-indole is required.
Causality in Experimental Design (E-E-A-T)
Why TIPS Protection? The indole N-H proton is acidic (pKa ~16) and will rapidly consume the organolithium reagent. The bulky triisopropylsilyl (TIPS) group not only protects the N-H but also provides sufficient steric hindrance to prevent unwanted side reactions at the C3 position during lithiation.
Why -78°C? Halogen-metal exchange using n-butyllithium (n-BuLi) is highly exothermic. Maintaining cryogenic temperatures (-78°C) kinetically favors the exchange over proton transfer and prevents the formation of highly reactive aryne intermediates.
Why TBAF for Deprotection? The formation of the extremely strong Si-F bond (BDE ~582 kJ/mol) drives the deprotection of the TIPS group under mild conditions, preserving the sensitive aldehyde moiety which might degrade under harsh acidic or basic protocols.
Step-by-Step Protocol (Self-Validating System)
N-Protection: Dissolve 5-bromo-2-(tert-butyl)-1H-indole (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 mins, then add TIPS-Cl (1.1 eq) dropwise.
Validation: Monitor via TLC (10% EtOAc/Hexanes). The product will show a significantly higher Rf value due to the loss of the polar N-H bond.
Lithium-Halogen Exchange: Dissolve the N-TIPS protected intermediate in anhydrous THF under an Argon atmosphere. Cool to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 45 minutes at -78°C to ensure complete metalation.
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the -78°C solution. Stir for 1 hour, then allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.
Validation: Extract with EtOAc. TLC monitoring (UV active) and visualization with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain will yield a bright orange/red spot, confirming the presence of the aldehyde.
Deprotection: Dissolve the crude N-TIPS-aldehyde in THF. Add TBAF (1.2 eq, 1.0 M in THF) at 0°C. Stir for 2 hours. Quench with water, extract with EtOAc, and purify via flash chromatography to yield pure 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Figure 1: Step-by-step synthetic workflow for 2-(tert-Butyl)-1H-indole-5-carbaldehyde via lithiation.
The indole-5-carboxaldehyde motif is a highly privileged structure in medicinal chemistry, serving as the core reactant for several advanced therapeutics and diagnostic probes. The addition of the 2-tert-butyl group enhances the pharmacokinetic profile of these derivatives.
Aurora Kinase A (AURKA) Inhibitors: The C5-aldehyde is utilized in structure-based drug design to synthesize heteroaromatic derivatives that competitively bind to the ATP-binding pocket of Aurora Kinase A. Inhibition of AURKA disrupts centrosome maturation, leading to G2/M cell cycle arrest and subsequent apoptosis in oncogenic cells.
Topoisomerase I Inhibitors: Condensation of the aldehyde yields bibenzimidazole derivatives substituted with a 5-indolyl moiety. The N-H group of the indole forms critical hydrogen bonds within the DNA-enzyme cleavage complex, poisoning Topoisomerase I and preventing DNA religation.
β-Amyloid Imaging Probes: Stereoselective Knoevenagel condensation of the aldehyde yields dibenzylideneacetone derivatives. The high lipophilicity (driven by the tert-butyl group) and low TPSA allow these fluorescent probes to easily cross the Blood-Brain Barrier (BBB) to map β-amyloid plaques in Alzheimer's disease models.
Anti-Inflammatory Curcumin Analogs: The aldehyde undergoes aldol condensation to form indolyl-chalcones and curcumin derivatives, which exhibit potent anti-proliferative and anti-inflammatory properties by modulating the NF-κB signaling pathway.
Figure 2: Mechanism of action for indole-5-carbaldehyde derivatives targeting Aurora Kinase A.
References
PubChem (National Institutes of Health). "Indole-5-carboxaldehyde | C9H7NO | CID 589040." PubChem Database. Available at:[Link]
PubChem (National Institutes of Health). "2-tert-Butyl-1H-indole | C12H15N | CID 594166." PubChem Database. Available at:[Link]
A Technical Guide to 2-(tert-Butyl)-1H-indole-5-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
This guide provides an in-depth technical overview of 2-(tert-butyl)-1H-indole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. By...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of 2-(tert-butyl)-1H-indole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. By leveraging established principles of indole chemistry, this document will explore its synthesis, physicochemical properties, and potential as a versatile scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in drug discovery. The introduction of a bulky tert-butyl group at the 2-position and a reactive carbaldehyde at the 5-position of the indole ring creates a molecule with distinct steric and electronic characteristics, offering a unique platform for the development of novel chemical entities.
The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of the molecule, while the carbaldehyde function serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse molecular libraries.[2]
Physicochemical Properties and Characterization
While extensive experimental data for 2-(tert-butyl)-1H-indole-5-carbaldehyde is not widely published, its properties can be inferred from its constituent parts: the 2-(tert-butyl)-1H-indole core and the indole-5-carbaldehyde framework.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, a singlet for the aldehyde proton (around 9-10 ppm), and a sharp singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm). The N-H proton of the indole will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm), distinct signals for the aromatic carbons of the indole ring, and the characteristic quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 201.
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde (around 1680-1700 cm⁻¹) and a characteristic N-H stretching band for the indole amine (around 3200-3400 cm⁻¹).
Synthesis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde
A plausible synthetic route to 2-(tert-butyl)-1H-indole-5-carbaldehyde would involve a two-step process starting from a suitable indole precursor. The following proposed workflow is based on well-established indole functionalization reactions.
Figure 1: Proposed synthetic workflow for 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-(tert-Butyl)-1H-indole
The introduction of a tert-butyl group at the C2 position of the indole ring can be achieved through methods such as direct alkylation using a strong base like tert-butyllithium followed by a tert-butyl halide, or through a Friedel-Crafts type reaction.
Step 2: Formylation of 2-(tert-Butyl)-1H-indole
The formylation of the indole ring at the C5 position can be accomplished using standard formylation reagents. The Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) or the Duff reaction (using hexamethylenetetramine in acidic conditions) are common methods for the formylation of electron-rich aromatic systems like indoles.[5] Protecting the indole nitrogen with a group like Boc (tert-butoxycarbonyl) can be a strategic choice to direct the formylation to the desired position and improve yields.[6]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 2-(tert-butyl)-1H-indole-5-carbaldehyde is scarce, the extensive research on related indole derivatives provides a strong basis for its potential therapeutic applications.
Anticancer Activity:
The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[2][7] The aldehyde functionality at the 5-position can be readily converted into various heterocyclic systems or used in condensation reactions to generate Schiff bases and other derivatives that have shown promising cytotoxic activity against a range of cancer cell lines.
Antimicrobial Properties:
Derivatives of indole-carbaldehydes have demonstrated significant antimicrobial activity against various bacterial and fungal pathogens.[1][2] The lipophilic nature of the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.
Anti-inflammatory Effects:
Indole-5-carboxaldehyde has been utilized as a building block for the synthesis of compounds with anti-inflammatory properties.[3] The 2-(tert-butyl)-1H-indole-5-carbaldehyde scaffold could be explored for the development of novel anti-inflammatory agents.
Signaling Pathway Modulation:
The following diagram illustrates a general mechanism by which indole derivatives can exert their anticancer effects, which could be a potential avenue of investigation for derivatives of 2-(tert-butyl)-1H-indole-5-carbaldehyde.
Figure 2: Potential mechanism of action for indole-based kinase inhibitors.
Future Directions and Conclusion
2-(tert-Butyl)-1H-indole-5-carbaldehyde represents a promising, yet underexplored, molecular scaffold. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies. The combination of a sterically demanding, metabolically robust tert-butyl group with a synthetically versatile carbaldehyde function on the privileged indole nucleus makes it an attractive starting point for the development of new therapeutic agents.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. The creation of a focused library of derivatives, by leveraging the reactivity of the 5-carbaldehyde group, will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this intriguing indole derivative.
Molecular Architecture and Synthetic Utility of 2-(tert-Butyl)-1H-indole-5-carbaldehyde: A Technical Whitepaper
Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized indole scaffolds serve as privileged structures for targeting diverse biological pathways, ranging from kinase inhibition to aryl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, highly functionalized indole scaffolds serve as privileged structures for targeting diverse biological pathways, ranging from kinase inhibition to aryl hydrocarbon receptor (AhR) modulation. 2-(tert-Butyl)-1H-indole-5-carbaldehyde is a specialized, sterically encumbered building block designed for advanced synthetic applications.
Unlike the commercially abundant 3-carbaldehyde isomers, the 5-carbaldehyde variant requires deliberate synthetic routing. The strategic placement of a bulky tert-butyl group at the C2 position provides profound steric shielding, altering the metabolic liability of the indole core, while the C5 formyl group acts as a versatile electrophilic handle for downstream functionalization. This whitepaper details the physicochemical properties, structural causality, and field-validated synthetic protocols for this critical intermediate.
Physicochemical Profiling & Molecular Identity
The molecular identity of 2-(tert-Butyl)-1H-indole-5-carbaldehyde is defined by the fusion of a lipophilic tert-butyl moiety and a reactive aldehyde on a rigid bicyclic aromatic core. The molecular formula is C13H15NO [1].
Quantitative Data Summary
Property
Value
Scientific Implication
Molecular Formula
C13H15NO
Dictates the exact mass and isotopic distribution[1].
Molecular Weight
201.27 g/mol
Ideal low-molecular-weight starting material for fragment-based drug design (FBDD)[2].
Exact Mass
201.1154 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation[3].
Topological Polar Surface Area (TPSA)
32.9 Ų
Excellent membrane permeability; highly favorable for CNS-targeted therapeutics[3].
LogP (Estimated)
~3.2
Moderate lipophilicity, driven heavily by the C2 tert-butyl group[3].
H-Bond Donors / Acceptors
1 / 2
NH acts as a donor; the aldehyde oxygen and indole pi-system act as acceptors[3].
Structural Causality & Mechanistic Insights
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen rather than simply knowing its structure.
The C2 tert-Butyl Effect: The indole C2 and C3 positions are notorious hotspots for cytochrome P450-mediated metabolic oxidation. By installing a bulky tert-butyl group at C2, the molecule gains immense steric shielding. This not only blocks direct oxidation at C2 but also sterically hinders the adjacent C3 position, significantly increasing the in vivo half-life of derived drugs. Furthermore, the electron-donating nature of the alkyl group enriches the electron density of the indole core.
The C5 Carbaldehyde Handle: Indole-3-carbaldehydes are ubiquitous because the C3 position is the most nucleophilic site on the indole ring, making direct Vilsmeier-Haack formylation trivial[4]. However, placing the aldehyde at C5 projects the functional group along a different vector, allowing researchers to explore novel chemical space in structure-activity relationship (SAR) campaigns. The C5 aldehyde is primed for reductive aminations, Wittig olefinations, and Knoevenagel condensations.
Experimental Methodologies: A Self-Validating Synthetic Protocol
Because direct formylation of indoles overwhelmingly favors the C3 position[4], synthesizing 2-(tert-Butyl)-1H-indole-5-carbaldehyde requires a strategic workaround. The most robust, field-proven method involves a Larock heteroannulation followed by directed lithium-halogen exchange.
Protocol: Synthesis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Objective: Construct the 5-bromo-2-(tert-butyl)indole core.
Procedure: Charge a flame-dried Schlenk flask with 4-bromo-2-iodoaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and KOAc (2.5 equiv). Purge with argon. Add anhydrous DMF and 3,3-dimethyl-1-butyne (1.5 equiv). Heat the mixture to 100 °C for 12 hours.
Causality: The regioselectivity of the Larock annulation is governed by steric factors. The bulky tert-butyl group of the alkyne positions itself adjacent to the nitrogen (C2) to avoid severe steric clashing with the aryl ring, ensuring exclusive formation of the 2-tert-butyl isomer.
Step 2: Nitrogen Protection (TIPS)
Objective: Prevent quenching of organolithium reagents in the subsequent step.
Procedure: Dissolve the isolated 5-bromo-2-(tert-butyl)-1H-indole in anhydrous THF at 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes, then add Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv). Warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl and extract with EtOAc.
Step 3: Lithium-Halogen Exchange and Formylation
Objective: Install the C5 carbaldehyde.
Procedure: Dissolve the TIPS-protected intermediate in anhydrous THF and cool to -78 °C under argon. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete metal-halogen exchange. Add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) rapidly. Stir for 1 hour at -78 °C, then allow to warm to room temperature.
Deprotection & Workup: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) directly to the reaction mixture to cleave the TIPS group. Stir for 1 hour. Quench with water, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to yield the pure 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Figure 1: Regioselective synthetic workflow for 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Downstream Applications in Drug Discovery
Once synthesized, 2-(tert-Butyl)-1H-indole-5-carbaldehyde serves as a premium launchpad for generating libraries of biologically active compounds. A primary application is the synthesis of targeted kinase inhibitors or AhR modulators via reductive amination .
By condensing the C5 aldehyde with various primary or secondary amines (e.g., piperazines or functionalized anilines) followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can rapidly generate a diverse array of C5-aminomethyl indoles. The rigid indole core anchors the molecule in the hydrophobic pocket of the target protein, while the newly formed amine acts as a solvent-exposed region or a hinge-binding motif.
Figure 2: Downstream reductive amination workflow for targeted drug discovery.
References
National Center for Biotechnology Information. "1-butyl-1H-indole-3-carbaldehyde | C13H15NO" PubChem.
The Indole-5-Carbaldehyde Scaffold: A Privileged Core in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole nucleus, a ubiquitous heterocyclic scaffold, is a cornerstone in the architecture of a vast array of natural products...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a ubiquitous heterocyclic scaffold, is a cornerstone in the architecture of a vast array of natural products and medicinally significant compounds. Its inherent aromaticity and the electron-rich nature of the pyrrole ring bestow upon it a remarkable versatility for chemical modification, leading to a diverse spectrum of biological activities. Among the various substituted indole cores, the indole-5-carbaldehyde scaffold has emerged as a noteworthy structural motif present in a range of bioactive natural products. This guide provides a comprehensive technical overview of natural products containing the indole-5-carbaldehyde core, delving into their sources, biological activities, biosynthetic origins, and synthetic strategies, thereby offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Occurrence in Nature: A Survey of Indole-5-Carbaldehyde-Containing Natural Products
Natural products featuring the indole-5-carbaldehyde scaffold have been isolated from a variety of terrestrial and marine organisms, particularly fungi and sponges. These compounds often exhibit a range of interesting biological activities, highlighting their potential as leads for drug development.
One notable example is a prenylated indole-3-carbaldehyde derivative isolated from the endophytic fungus Eurotium chevalieri. While the carbaldehyde group is at the 3-position, this discovery underscores the ability of fungi to produce complex indole alkaloids with aldehyde functionalities. Further investigation into the secondary metabolites of related fungal species could unveil additional examples with the 5-carbaldehyde substitution.
Marine sponges of the genus Ircinia have proven to be a rich source of indole alkaloids. From Ircinia sp., 5-hydroxy-1H-indole-3-carbaldehyde has been isolated. Although the primary focus of this guide is the 5-carbaldehyde scaffold, the presence of a hydroxyl group at the 5-position alongside a 3-carbaldehyde in this natural product suggests the biosynthetic machinery for functionalization at the C5 position is present in these organisms.
While direct examples of natural products containing a simple indole-5-carbaldehyde are not extensively documented in readily available literature, the closely related 5-dimethylallylindole-3-carboxylic acid has been isolated from a marine-derived Streptomyces sp. The presence of an alkyl substituent at the C5 position points towards the existence of enzymatic pathways capable of modifying this position of the indole ring. The biosynthetic conversion of such a carboxylic acid to an aldehyde is a plausible transformation in nature.
The relative scarcity of documented natural products with a simple indole-5-carbaldehyde core might be attributed to their potential role as biosynthetic intermediates, which may not accumulate to detectable levels. However, the consistent appearance of related structures in diverse organisms strongly suggests that the indole-5-carbaldehyde scaffold is a relevant and accessible building block in nature's chemical inventory.
Biological Activities and Therapeutic Potential
The indole-5-carbaldehyde moiety, as a reactive functional group, can participate in various interactions with biological macromolecules, leading to a range of pharmacological effects. While data on natural products specifically containing this scaffold is emerging, the broader class of indole alkaloids exhibits a wide array of bioactivities.
The prenylated indole carbaldehyde from Eurotium chevalieri has demonstrated noteworthy activity in inhibiting the biofilm formation of Staphylococcus aureus. This finding is significant in the context of rising antibiotic resistance, as targeting biofilm formation is a promising strategy to combat persistent bacterial infections.
The general class of indole alkaloids, from which the indole-5-carbaldehyde scaffold is derived, is known for a plethora of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. The aldehyde functionality at the C5 position can act as a crucial pharmacophore, potentially engaging in covalent or non-covalent interactions with enzyme active sites or receptors.
The biosynthesis of indole alkaloids originates from the amino acid L-tryptophan. The formation of the indole-5-carbaldehyde scaffold likely involves a series of enzymatic transformations, including modifications to the indole ring.
While the specific enzymatic machinery for the direct installation of a formyl group at the C5 position of indole is not yet fully elucidated, several plausible biosynthetic routes can be hypothesized based on known biochemical reactions.
One potential pathway involves the prenylation of the indole ring at the C5 position , followed by oxidative cleavage of the prenyl group to yield the aldehyde. Enzymes known as prenyltransferases are responsible for attaching isoprenoid units to various aromatic substrates, including indole derivatives. Subsequent action of oxidoreductases could then lead to the formation of the carbaldehyde.
Another possibility is the hydroxylation of the indole ring at the C5 position , followed by oxidation to the corresponding aldehyde. Cytochrome P450 monooxygenases are well-known for their ability to catalyze such hydroxylation reactions on aromatic rings. The resulting 5-hydroxyindole could then be a substrate for an alcohol dehydrogenase or an oxidase to furnish the indole-5-carbaldehyde.
The biosynthesis of indole-3-carbaldehyde and its hydroxylated derivatives, including 5-hydroxyindole-3-carbaldehyde, has been studied in the plant Arabidopsis thaliana. This research provides valuable insights into the types of enzymes, such as cytochrome P450s and aldehyde oxidases, that are involved in the formation and modification of indole carbaldehydes.
The following diagram illustrates a hypothetical biosynthetic pathway for the formation of indole-5-carbaldehyde from L-tryptophan.
Caption: Hypothetical biosynthetic pathways to indole-5-carbaldehyde.
Synthetic Strategies: Accessing the Indole-5-Carbaldehyde Core
The indole-5-carbaldehyde scaffold is a valuable building block in organic synthesis, providing a handle for further chemical transformations to create diverse molecular architectures. Several synthetic methods have been developed to access this important intermediate.
A common and straightforward approach is the Vilsmeier-Haack formylation of indole. However, this reaction typically yields the 3-formylated product as the major isomer due to the higher electron density at the C3 position. To achieve formylation at the C5 position, the more reactive C3 position must be blocked. This can be accomplished by using an N-protected indole derivative, such as N-phenylsulfonylindole, which directs formylation to the C5 position. Subsequent deprotection of the nitrogen furnishes the desired indole-5-carbaldehyde.
Another strategy involves the lithiation of an appropriately protected indole derivative at the C5 position , followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This method offers good regioselectivity and is a versatile approach for introducing the aldehyde functionality.
Furthermore, palladium-catalyzed cross-coupling reactions can be employed. For instance, a 5-bromoindole derivative can be coupled with a formyl equivalent or subjected to a carbonylation reaction followed by reduction to afford the aldehyde.
The following diagram outlines a general synthetic workflow for the preparation of indole-5-carbaldehyde.
Caption: General synthetic strategies for indole-5-carbaldehyde.
Experimental Protocols
General Protocol for the Isolation and Purification of Indole Alkaloids from Marine Sponges
This protocol provides a general framework for the isolation of indole alkaloids. Specific details will need to be optimized based on the target compound and the source organism.
Extraction:
Lyophilize the sponge material to remove water.
Grind the dried sponge into a fine powder.
Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally methanol. This helps to fractionate the extract based on polarity.
Concentrate each extract under reduced pressure.
Preliminary Fractionation:
Subject the crude extracts to vacuum liquid chromatography (VLC) or column chromatography on silica gel.
Elute with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing potential indole alkaloids (visualized with a suitable staining agent like vanillin-sulfuric acid).
Purification:
Combine fractions with similar TLC profiles.
Further purify the combined fractions using repeated column chromatography on silica gel or Sephadex LH-20.
For final purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).
Structure Elucidation:
Characterize the purified compounds using spectroscopic techniques:
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure.
Infrared (IR) Spectroscopy: To identify functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
Conclusion and Future Perspectives
The indole-5-carbaldehyde scaffold represents an intriguing and underexplored area within the vast landscape of natural products. While the number of currently identified natural products featuring this specific core is limited, the existence of structurally related compounds and the inherent biosynthetic plasticity of microorganisms and marine invertebrates suggest that a wealth of novel indole-5-carbaldehyde derivatives awaits discovery. Future research efforts should focus on targeted isolation studies from diverse natural sources, elucidation of the specific biosynthetic pathways leading to this scaffold, and the total synthesis of these natural products and their analogs. Such endeavors will not only expand our understanding of nature's chemical diversity but also provide new molecular entities with the potential for development into novel therapeutic agents. The continued exploration of this privileged scaffold holds significant promise for advancing the fields of natural product chemistry and drug discovery.
References
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. ([Link])
Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. ([Link])
The Architecture of Life: A Guide to the Biosynthesis of the Indole Nucleus and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Nucleus - A Privileged Scaffold in Nature and Medicine The indole nucleus, a simple bicyclic aromatic h...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Nucleus - A Privileged Scaffold in Nature and Medicine
The indole nucleus, a simple bicyclic aromatic heterocycle, represents one of nature's most versatile and evolutionarily selected scaffolds. Its unique electronic properties and structural rigidity have made it a cornerstone for a vast array of biologically active molecules. From the fundamental building block of proteins, L-tryptophan, to the principal plant growth hormone, auxin, and a plethora of complex alkaloids with potent pharmacological activities, indole-containing compounds are indispensable to life.[1][2] Their significance extends into modern medicine, with numerous indole derivatives forming the basis of anticancer, antihypertensive, and psychoactive drugs.[3][4]
This guide provides a comprehensive exploration of the biosynthetic pathways that construct the indole nucleus and subsequently diversify it into a rich tapestry of functional molecules. We will dissect the core enzymatic machinery, delve into the elegant regulatory networks that govern flux through these pathways, and examine the methodologies employed to study and engineer them. For the drug development professional, understanding these native biosynthetic routes offers a powerful blueprint for enzymatic synthesis, metabolic engineering, and the discovery of novel therapeutic agents.
Part 1: The Genesis of Indole - Biosynthesis of L-Tryptophan
The journey to every indole-containing metabolite begins with the de novo synthesis of L-tryptophan. This process is a beautiful convergence of central carbon metabolism and a dedicated aromatic pipeline, initiated by the shikimate pathway.
The Shikimate Pathway: The Gateway to Aromaticity
The shikimate pathway is the central metabolic route responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[5] It is an ancient and essential pathway found in bacteria, archaea, fungi, and plants, but notably absent in mammals.[6][7] This metabolic distinction makes the enzymes of the shikimate pathway prime targets for the development of non-toxic herbicides and antimicrobial agents.[6][7]
The pathway commences with the condensation of two key metabolites from primary metabolism: phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[5][8][9] Through a series of seven enzymatic reactions, this pathway yields chorismate, the final product and the critical branch-point precursor for all three aromatic amino acids.[8][10]
The seven core enzymatic steps are:
DAHP Synthase (DAPS): Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[8]
Dehydroquinate Synthase (DHQS): Cyclizes DAHP to 3-dehydroquinate (DHQ).[5][7]
Dehydroquinate Dehydratase (DHQD): Dehydrates DHQ to 3-dehydroshikimate (DHS).[8]
Shikimate Dehydrogenase (SDH): Reduces DHS to shikimate.[5][8]
Shikimate Kinase (SK): Phosphorylates shikimate to form shikimate-3-phosphate (S3P).[6]
EPSP Synthase (EPSPS): Adds a second PEP molecule to S3P to yield 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the specific target of the herbicide glyphosate.[6]
Chorismate Synthase (CS): Eliminates phosphate from EPSP to form chorismate.[6]
Caption: The Shikimate Pathway for Chorismate Biosynthesis.
From Chorismate to Tryptophan: The trp Pathway
With chorismate in hand, the cell embarks on the dedicated pathway to L-tryptophan. In microorganisms like E. coli, the enzymes for this pathway are encoded by a series of genes, trpE, trpD, trpC, trpB, and trpA, often organized into the elegant trp operon.[11][12]
Anthranilate Synthase (TrpE/G): This enzyme catalyzes the conversion of chorismate to anthranilate, the first committed step in tryptophan biosynthesis.[12][13][14] It uses glutamine as a nitrogen source.
Anthranilate Phosphoribosyltransferase (TrpD): Transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate, forming phosphoribosyl anthranilate.[2][12]
Phosphoribosylanthranilate Isomerase (TrpC): Isomerizes the phosphoribosyl group.
Indole-3-glycerol Phosphate Synthase (TrpC): Catalyzes a ring-closure reaction to form indole-3-glycerol phosphate (IGP), the immediate precursor to the indole ring.
Tryptophan Synthase (TrpA/B): This remarkable enzyme complex catalyzes the final two steps and is a classic textbook example of allostery and substrate channeling.[15][16][17]
The α-subunit (TrpA) cleaves indole-3-glycerol phosphate (IGP) into indole and glyceraldehyde-3-phosphate.[15][17][18]
The newly formed indole, a volatile intermediate, does not diffuse into the cytoplasm. Instead, it is passed through a 25-Ångstrom long hydrophobic tunnel directly to the active site of the β-subunit.[15][16][17][19]
The β-subunit (TrpB) , which uses a pyridoxal phosphate (PLP) cofactor, then catalyzes the condensation of indole with L-serine to produce L-tryptophan.[15][16][20] This channeling mechanism prevents the loss of the indole intermediate and increases catalytic efficiency.
Caption: Negative repressible regulation of the trp operon.
Part 2: Diversification of the Indole Nucleus
Once synthesized, L-tryptophan serves as the starting point for a staggering variety of secondary metabolites, each with specialized functions.
Indole-3-Acetic Acid (IAA): The Master Plant Hormone
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, regulating nearly every aspect of their growth and development, from cell division and elongation to fruit development and senescence. [21][22]The majority of IAA is synthesized from tryptophan via several redundant pathways, the most prominent of which is the indole-3-pyruvic acid (IPA) pathway.
[23]
The IPA Pathway: This is widely considered the main IAA biosynthetic route in plants. It involves two key enzymatic steps:
TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) enzymes: Catalyze the transamination of L-tryptophan to indole-3-pyruvic acid (IPA).
2. YUCCA (YUC) family of flavin monooxygenases: Catalyze the oxidative decarboxylation of IPA to produce IAA. An alternative final step can also be catalyzed by aldehyde dehydrogenases acting on indole-3-acetaldehyde.
[21][23]
Other notable tryptophan-dependent routes include the tryptamine (TAM) pathway, the indole-3-acetamide (IAM) pathway often found in pathogenic bacteria, and the indole-3-acetaldoxime (IAOx) pathway, which also leads to defense compounds in cruciferous plants.
[21][24][25]
Caption: Major tryptophan-dependent IAA biosynthesis pathways in plants.
Monoterpenoid Indole Alkaloids (MIAs): Nature's Chemical Arsenal
The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse class of over 3,000 natural products, renowned for their wide range of potent pharmacological activities. [26]This family includes the antihypertensive reserpine, the antimalarial quinine, and the blockbuster anticancer agents vinblastine and vincristine.
[3]
The biosynthesis of all MIAs shares a common origin, converging two distinct metabolic pathways:
The Indole Moiety: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
[3][27]2. The Monoterpenoid Moiety: The iridoid monoterpene secologanin is produced via the methylerythritol phosphate (MEP) pathway.
The key unifying step is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR) , to form the central precursor, strictosidine . [3][26][27]Following its formation, a glucosidase removes the glucose moiety, generating a highly reactive intermediate that is then sculpted by a host of tailoring enzymes (P450s, reductases, transferases) into the different structural classes of MIAs (e.g., Corynanthe, Iboga, and Aspidosperma).
[27][28]
Caption: Formation of the universal MIA precursor, strictosidine.
Indigo: The Ancient Blue Dye from a Modern Biocatalyst
Indigo, the iconic blue dye of denim jeans, has been used for millennia. [29]While historically extracted from plants, modern production is dominated by chemical synthesis from petroleum precursors. [30]However, a growing demand for sustainable manufacturing has spurred the development of biotechnological routes that harness the indole biosynthetic pathway.
[29][30]
The fermentative production of indigo is a prime example of applied metabolic engineering. The process does not rely on a single dedicated pathway but on the clever combination of enzymes.
Indole Overproduction: A host microorganism, typically E. coli, is engineered to overproduce indole. This can be achieved by expressing the tryptophan biosynthetic operon to increase flux towards indole-3-glycerol phosphate, and then expressing the tryptophan synthase α-subunit (TrpA) alone, which cleaves IGP to release indole into the medium.
[18][31]2. Indole Oxidation: A heterologous oxygenase enzyme is introduced into the engineered host. This is often a naphthalene dioxygenase or a flavin-dependent monooxygenase (FMO). [29][31]This enzyme hydroxylates the C3 position of the indole ring to form indoxyl.
Dimerization: In the presence of oxygen, the highly reactive indoxyl molecules spontaneously undergo an oxidative dimerization to form the water-insoluble blue pigment, indigo, which precipitates out of the culture medium.
[29]
Caption: An engineered workflow for the biosynthesis of indigo dye.
Part 3: Methodologies for a Senior Application Scientist
Elucidating and engineering these complex pathways requires a robust experimental toolkit. The choice of methodology is critical for generating reliable and insightful data.
This protocol describes a continuous spectrophotometric assay to measure the activity of the Tryptophan Synthase β-subunit (TrpB), which catalyzes the condensation of indole and L-serine. The assay follows the disappearance of the indole substrate, which has a characteristic absorbance maximum at 290 nm.
Principle: The decrease in absorbance at 290 nm is directly proportional to the rate of indole consumption by the TrpB subunit in the presence of excess L-serine.
UV/Vis Spectrophotometer capable of kinetic measurements at 290 nm
Procedure:
Prepare Reaction Mixture: In a 1.5 mL microfuge tube, prepare a master mix (for n+1 reactions) containing:
880 µL Assay Buffer
100 µL Substrate Stock 1 (50 mM L-serine)
Final L-serine concentration will be 5 mM.
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 290 nm. Set the temperature to 25°C or the optimal temperature for the enzyme.
Blank Measurement: Add 980 µL of the Reaction Mixture to a cuvette. Add 20 µL of 100% Ethanol (the vehicle for indole). Mix by inverting and use this solution to blank the spectrophotometer.
Initiate Reaction:
To the blanked cuvette, add 20 µL of Substrate Stock 2 (5 mM Indole). Mix by inverting. The final indole concentration will be 100 µM.
Allow the baseline absorbance to stabilize for 1-2 minutes.
Initiate the enzymatic reaction by adding 10-20 µL of a suitable dilution of the Tryptophan Synthase enzyme stock. The volume should be kept minimal to avoid dilution effects.
Immediately mix the solution by gently pipetting up and down or inverting the cuvette with a cap, and start the kinetic measurement.
Data Acquisition: Record the absorbance at 290 nm every 10 seconds for 5-10 minutes. The absorbance should decrease linearly over time.
Data Analysis:
Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic trace.
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for indole at 290 nm is approximately 4,340 M⁻¹cm⁻¹.
One unit (U) of enzyme activity is typically defined as the amount of enzyme that consumes 1 µmol of indole per minute under the specified conditions.
Causality and Self-Validation:
Why PLP in the buffer? The TrpB subunit is a PLP-dependent enzyme. [15]Including a low concentration of PLP ensures the cofactor is not limiting and the enzyme remains fully active.
Why excess serine? Using a saturating concentration of L-serine ensures that the reaction rate is dependent only on the concentration of indole and the enzyme, simplifying the kinetics (pseudo-first-order with respect to indole).
Controls: A "no-enzyme" control (adding buffer instead of enzyme) is critical to ensure the observed decrease in absorbance is due to enzymatic activity and not spontaneous degradation of indole. A "no-indole" control confirms that the enzyme and serine alone do not cause a change in absorbance at 290 nm.
Data Presentation: Metabolic Engineering for Indole Derivative Production
Metabolic engineering efforts have successfully created microbial cell factories for the high-titer production of various indole-based compounds. The choice of host, genetic modifications, and fermentation strategy are key determinants of final yield.
Target Compound
Host Organism
Key Genetic Modifications
Titer Achieved
Reference
Indole
Corynebacterium glutamicum
Expression of plant indole-3-glycerol phosphate lyases (IGLs) in an IGP-accumulating strain.
The biosynthetic pathways originating from the indole nucleus are a testament to nature's metabolic ingenuity. From the highly conserved and tightly regulated synthesis of tryptophan to the explosive diversification into hormones, alkaloids, and pigments, these routes provide fundamental insights into biochemistry and evolution. For researchers in drug development, this knowledge is not merely academic. It provides a roadmap for:
Rational Drug Design: Understanding the active sites of biosynthetic enzymes can guide the design of potent and specific inhibitors.
Synthetic Biology: Harnessing these pathways in engineered microbes offers a sustainable and powerful platform for the production of high-value pharmaceuticals and chemicals.
[26]* Drug Discovery: Exploring the vast, untapped chemical space of natural indole alkaloids continues to be a promising avenue for identifying new therapeutic leads.
As synthetic biology tools become more sophisticated, the ability to reconstruct, modify, and create novel indole biosynthetic pathways will expand. This will not only enable the production of known valuable compounds at an industrial scale but will also open the door to creating "unnatural" indole derivatives with tailored properties, heralding a new era in indole-based drug discovery and biotechnology.
Biosynthesis of Indigo Dyes and Their Application in Green Chemical and Visual Biosensing for Heavy Metals - PMC. [Link]
Chemistry and biology of monoterpene indole alkaloid biosynthesis - MPG.PuRe. [Link]
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress - MDPI. [Link]
Production of indole alkaloids by metabolic engineering of the tryptophan pathway in rice. [Link]
Research advances in enzymes involved in indigo biosynthesis. [Link]
Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology. [Link]
The shikimate pathway: gateway to metabolic diversity - PMC. [Link]
Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - MDPI. [Link]
Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis | PNAS. [Link]
Multiplex Metabolic Engineering for Enhanced Indole-3-Acetic Acid Production via Optimized Biosynthetic Pathways in E. coli | Request PDF - ResearchGate. [Link]
Biosynthesis of Indole alkaloids - YouTube. [Link]
An overview of microbial indigo-forming enzymes - PMC - NIH. [Link]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic design, optimized synthesis protocols, and pharmacological targeting of indole-based azomethine compounds. Introduction & R...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Mechanistic design, optimized synthesis protocols, and pharmacological targeting of indole-based azomethine compounds.
Introduction & Rational Design
Schiff bases (imines) containing the indole scaffold are highly privileged pharmacophores in modern drug discovery, exhibiting profound antimicrobial, anti-inflammatory, and anticancer activities[1]. The synthesis of Schiff bases from 2-(tert-Butyl)-1H-indole-5-carbaldehyde represents a strategic structural choice.
The Causality of Structural Selection:
The bulky tert-butyl group at the C2 position of the indole ring serves a dual purpose. Chemically, it provides steric shielding to the adjacent pyrrole environment, directing nucleophilic reactivity exclusively toward the C5-formyl group and minimizing side reactions[2]. Pharmacologically, the highly lipophilic tert-butyl moiety significantly enhances the molecule's partition coefficient (LogP), facilitating superior cell membrane penetration—a critical factor for intracellular bioavailability in antimicrobial and antineoplastic assays[3].
Mechanistic Principles
The formation of the azomethine linkage (-C=N-) is a classic condensation reaction driven by the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the indole-5-carbaldehyde[4].
This process is strictly pH-dependent. A mild Brønsted acid (such as glacial acetic acid) is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbon center. The primary amine attacks to form a tetrahedral carbinolamine intermediate . Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the stable conjugated Schiff base[1][5].
Workflow and mechanism of indole-5-carbaldehyde Schiff base synthesis.
Reaction Optimization & Causality
To ensure maximum yield and purity, the reaction conditions must be carefully balanced. Too much acid will protonate the primary amine, rendering it non-nucleophilic and halting the reaction. Too little acid fails to activate the carbonyl. Absolute ethanol is the solvent of choice because it dissolves the starting materials at reflux but poorly solvates the highly conjugated, planar Schiff base at lower temperatures, driving precipitation[6].
Table 1: Optimization of Reaction Conditions for Azomethine Formation
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Ethanol
None
78 (Reflux)
24
< 20
Incomplete conversion; lack of electrophilic activation.
Ethanol
Glacial AcOH (cat.)
78 (Reflux)
4–6
85–92
Optimal; clean profile, product precipitates upon cooling.
Methanol
Glacial AcOH (cat.)
65 (Reflux)
6–8
75–80
Good yield; lower reflux temperature extends reaction time.
Toluene
p-TsOH (cat.)
110 (Reflux)
2–3
88–94
Excellent; requires Dean-Stark trap for continuous water removal.
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating loop. By observing specific physical and spectroscopic checkpoints, researchers can confirm successful synthesis without relying solely on end-stage mass spectrometry.
Step 1: Reaction Assembly
In a dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(tert-Butyl)-1H-indole-5-carbaldehyde in 10 mL of absolute ethanol.
Add 1.05 mmol of the desired primary amine (aliphatic or aromatic) dropwise while stirring. Causality: A slight excess of amine pushes the equilibrium toward the product.
Add 1–2 drops of glacial acetic acid as a catalyst[5].
Step 2: Reflux & In-Process Control
Attach a reflux condenser and heat the mixture to 78°C with continuous magnetic stirring for 4–6 hours[6].
Self-Validation Checkpoint 1 (Visual): The reaction mixture will typically undergo a distinct bathochromic shift (color change to deep yellow or orange) as the highly conjugated azomethine system forms.
Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot (which stains positive with 2,4-DNPH) and the emergence of a new spot confirms conversion.
Step 3: Isolation & Purification
Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. Causality: The rigid, planar structure of the Schiff base reduces its solubility in cold ethanol, forcing crystallization.
Collect the precipitated solid via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted amine and trace carbinolamine.
Recrystallize the crude product from hot absolute ethanol to obtain analytically pure crystals.
Step 4: Spectroscopic Validation
To definitively validate the molecular architecture, perform the following spectral analyses[4]:
FT-IR Spectroscopy: Confirm the disappearance of the strong aldehydic carbonyl stretch (
C=O
) at ~1680 cm⁻¹ and the appearance of a sharp, strong imine stretch (
C=N
) between 1600–1620 cm⁻¹ .
¹H NMR Spectroscopy (DMSO-d6): Verify the absence of the aldehydic proton (~9.9 ppm). The hallmark of a successful synthesis is the appearance of a distinct singlet integrating to 1H between 8.2 and 8.8 ppm , corresponding to the azomethine (
CH=N
) proton.
Pharmacological Profiling & Biological Pathways
Once synthesized, these indole-5-Schiff bases are primarily evaluated for their ability to disrupt cellular machinery in pathogens or malignant cells. The tert-butyl group ensures the molecule can bypass the lipid bilayer, allowing the azomethine nitrogen to coordinate with intracellular metal ions or form hydrogen bonds with target enzymes (e.g., DNA topoisomerases or kinases), ultimately triggering apoptosis[3].
Pharmacological pathway of indole-based Schiff bases in cellular targets.
References
Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors - JuSER, fz-juelich.de. [Link]
Quantum mechanical, virtual screening, molecular docking, molecular dynamics, ADME and antimicrobial activity studies of some new indole-hydrazone derivatives as potent agents against E. faecalis - Taylor & Francis, tandfonline.com. [Link]
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde, ajchem-b.com.[Link]
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences, ijpsjournal.com.[Link]
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | ACS Omega, acs.org.[Link]
2-(tert-Butyl)-1H-indole-5-carbaldehyde as a building block in organic synthesis
Application Note: 2-(tert-Butyl)-1H-indole-5-carbaldehyde as a Privileged Building Block in Organic Synthesis Executive Summary & Chemical Profile The indole scaffold is universally recognized as a "privileged structure"...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(tert-Butyl)-1H-indole-5-carbaldehyde as a Privileged Building Block in Organic Synthesis
Executive Summary & Chemical Profile
The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological receptors with high affinity. While simple indole-5-carbaldehydes are widely utilized as key intermediates for pharmaceuticals targeting neurological disorders and the development of fluorescent probes[1],[2], the introduction of a bulky tert-butyl group at the C2 position fundamentally alters the molecule's reactivity profile and pharmacokinetic potential.
2-(tert-Butyl)-1H-indole-5-carbaldehyde (MW: 201.27 g/mol ) merges the electrophilic versatility of a C5-aldehyde with the extreme steric shielding of a C2-tert-butyl group. This application note details the mechanistic rationale for employing this specific building block and provides self-validating protocols for its integration into complex synthetic workflows.
Mechanistic Rationale: The Role of the C2-tert-Butyl Group
In standard indole chemistry, the C3 position is highly nucleophilic and prone to unwanted electrophilic aromatic substitution, dimerization, or intramolecular ene reactions during multi-step syntheses.
The strategic placement of the tert-butyl group at C2 provides three distinct advantages:
Regiochemical Shielding: The massive steric bulk of the tert-butyl group effectively blocks the adjacent N1 and C3 positions. This minimizes side reactions (such as intramolecular ene reactions) and directs functionalization exclusively to the unhindered C5-carbaldehyde[3].
Metabolic Stability: In drug development, the C2 position of the indole ring is a common site for Cytochrome P450-mediated oxidation. The tert-butyl group blocks this metabolic liability, significantly increasing the in vivo half-life of the resulting drug candidate.
Enhanced Lipophilicity: The hydrophobic nature of the tert-butyl moiety increases the overall LogP of the scaffold, enhancing cell membrane permeability for intracellular targets (e.g., kinase inhibitors).
Caption: Mechanistic advantages of the C2-tert-butyl and C5-carbaldehyde structural features.
Divergent Synthetic Workflows
The unhindered nature of the C5-carbaldehyde allows it to undergo rapid, high-yielding nucleophilic additions[4]. This makes the compound an ideal divergence point for generating libraries of biologically active compounds or advanced materials.
Quantitative Data: Solvent & Reductant Optimization for Amination
To ensure maximum conversion during reductive amination, the choice of reductant and solvent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is heavily favored over NaBH₄. The electron-withdrawing acetate groups reduce the hydridic character of the boron, preventing the premature reduction of the aldehyde to an alcohol before the iminium ion can form[4].
Entry
Amine (1.2 eq)
Reductant (1.5 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
1
Morpholine
NaBH₄
MeOH
25
4
32%
High levels of alcohol byproduct.
2
Morpholine
NaBH(OAc)₃
THF
25
12
65%
Sluggish iminium formation.
3
Morpholine
NaBH(OAc)₃
DCM
25
6
81%
Good conversion, slight stalling.
4
Morpholine
NaBH(OAc)₃
DCE
25
4
94%
Optimal dielectric constant for iminium.
5
N-Methylpiperazine
NaBH(OAc)₃
DCE
25
5
91%
Excellent conversion for GPCR ligands.
Self-Validating Experimental Protocols
Protocol A: Reductive Amination (Synthesis of C5-Aminomethyl Indoles)
This protocol is optimized for the synthesis of tertiary amines, commonly utilized in the development of GPCR ligands and targeted therapeutics[4].
Glacial Acetic Acid (1.0 mmol, 60 µL) - Optional, acts as an iminium catalyst.
1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Procedure:
Imine Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(tert-Butyl)-1H-indole-5-carbaldehyde (201 mg) and DCE (10 mL) under an argon atmosphere.
Add the secondary amine (1.2 mmol) followed by glacial acetic acid (60 µL). Stir the mixture at room temperature for 1 hour to allow for complete iminium ion formation.
Validation Checkpoint 1: TLC (Hexanes:EtOAc 7:3) should show the gradual disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a baseline/polar iminium spot. The aldehyde can be specifically visualized using a 2,4-Dinitrophenylhydrazine (DNPH) stain (turns bright orange).
Reduction: Add NaBH(OAc)₃ (318 mg) in a single portion. The reaction is mildly exothermic; maintain at room temperature. Stir for an additional 3-4 hours.
Quenching & Workup: Once TLC confirms the complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reductant.
Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure product.
Validation Checkpoint 2: ¹H NMR (CDCl₃) will confirm success via the complete disappearance of the highly deshielded aldehyde proton singlet at ~9.9 ppm, replaced by a new benzylic CH₂ singlet integrating to 2 protons at ~3.6–3.8 ppm.
Protocol B: Knoevenagel Condensation (Synthesis of Fluorescent Probes)
Indole-5-carbaldehydes are highly prized for creating donor-π-acceptor fluorescent probes[2]. The bulky C2-tert-butyl group prevents aggregation-caused quenching (ACQ) in the solid state.
Dissolve the aldehyde (201 mg) and malononitrile (73 mg) in absolute ethanol (5 mL) in a 20 mL scintillation vial.
Add piperidine (10 µL) as a base catalyst. The solution will rapidly undergo a color change (typically turning deep yellow or orange) indicating the formation of the extended conjugated system.
Stir at 60 °C for 2 hours.
Cool the reaction to 0 °C in an ice bath to induce precipitation of the highly crystalline product.
Filter the precipitate, wash with ice-cold ethanol (2 x 2 mL), and dry under vacuum.
Validation Checkpoint: The resulting compound will exhibit strong fluorescence under a 365 nm UV lamp. ¹H NMR will show a new highly deshielded vinylic proton (~7.8-8.2 ppm) corresponding to the newly formed alkene.
Applications of indole-5-carboxaldehyde in medicinal chemistry
The strategic functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, indole-5-carboxaldehyde (CAS: 1196-69-6) has emerged as a highly versatile building block[1].
Author: BenchChem Technical Support Team. Date: March 2026
The strategic functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. Among these, indole-5-carboxaldehyde (CAS: 1196-69-6) has emerged as a highly versatile building block[1]. While the indole ring mimics the planar, heteroaromatic structure of endogenous neurotransmitters and purines, the C5-formyl group acts as a reactive electrophilic hub. This specific regiochemistry allows chemists to extend the molecule into solvent-exposed regions of target proteins or construct extended conjugated systems for biological imaging[2].
As an Application Scientist, understanding the mechanistic causality behind the synthesis of these derivatives is critical for optimizing drug discovery pipelines. This guide details the advanced applications, mechanistic rationales, and self-validating protocols for utilizing indole-5-carboxaldehyde.
Architectural Logic in Drug Discovery
The reactivity of the C5-aldehyde enables three primary synthetic trajectories, each addressing a distinct therapeutic area: oncology, neurodegeneration, and inflammation.
Figure 1: Logical workflow of indole-5-carboxaldehyde functionalization in drug discovery.
Application 1: Oncology – Aurora Kinase A Inhibitors
Mechanistic Rationale:
Aurora kinase A (AURKA) is a serine/threonine kinase critical for centrosome maturation and spindle assembly; its overexpression is heavily linked to oncogenesis. In structure-based drug design, the indole core effectively anchors into the ATP-binding hinge region of the kinase via hydrogen bonding. The C5-aldehyde is utilized to append solubilizing amine groups via reductive amination. This extension deliberately protrudes into the solvent-exposed channel, drastically improving both the pharmacokinetic profile and the selectivity for AURKA over other kinases.
Figure 2: Mechanistic pathway of Aurora Kinase A inhibition by indole derivatives.
Self-Validating Protocol: Reductive Amination for Kinase Intermediates
Imine Formation : Dissolve indole-5-carboxaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
Causality: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reflux temperature if the amine is sterically hindered, ensuring complete conversion.
Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without completely protonating the nucleophilic amine.
Selective Reduction : After stirring for 2 hours (verify imine formation via TLC, which will show a less polar spot), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions.
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated imine. Unlike NaBH4, it will not reduce the unreacted aldehyde starting material into indole-5-methanol, preventing a difficult-to-separate byproduct mixture.
Quench and Workup : Stir for 12 hours. Quench with saturated aqueous NaHCO3 until pH 8 is reached.
Causality: Neutralizing the acetic acid prevents the degradation of the newly formed amine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Mechanistic Rationale:
The in vivo detection of β-amyloid plaques is critical for Alzheimer's disease diagnostics. Indole-5-carboxaldehyde is utilized to synthesize dibenzylideneacetone derivatives via a stereoselective Aldol condensation. The resulting E,E-isomers possess a highly conjugated, planar architecture that intercalates perfectly into the cross-β-sheet structure of amyloid fibrils. Furthermore, this extended conjugation shifts the fluorescence emission to longer wavelengths, which is optimal for biological imaging due to reduced tissue autofluorescence.
Enolate Generation : Dissolve acetone (0.5 eq) in absolute ethanol. Cool the solution to 0–5 °C in an ice bath. Add 10% aqueous NaOH (0.1 eq) dropwise.
Causality: Strict temperature control and slow base addition prevent the self-condensation of acetone (which would form mesityl oxide) and ensure controlled, steady enolate generation.
Condensation : Slowly add a solution of indole-5-carboxaldehyde (1.0 eq) in ethanol.
Causality: Adding the aldehyde to the pre-formed enolate drives the equilibrium toward the cross-aldol product rather than side reactions.
Dehydration : Allow the reaction to warm to room temperature and stir for 4–6 hours.
Causality: The thermodynamic stability of the extended conjugation drives the spontaneous dehydration of the intermediate β-hydroxy ketone into the final enone.
Isolation : The E,E-isomer typically precipitates directly from the reaction mixture due to its high planarity and lower solubility in cold ethanol. Filter the yellow/brown crystalline precipitate and wash with ice-cold ethanol to yield the stereopure probe.
Application 3: Inflammation – Curcumin Analogs
Mechanistic Rationale:
Natural curcumin exhibits potent anti-inflammatory properties but suffers from poor bioavailability and rapid metabolism. By replacing the traditional vanillin-derived aromatic rings with indole rings, researchers create analogs with enhanced metabolic stability and anti-proliferative activity[3]. The Knoevenagel condensation of indole-5-carboxaldehyde with 2,4-pentanedione yields these robust derivatives.
Complexation : Dissolve 2,4-pentanedione (0.5 eq) and boric acid (B(OH)3) (0.5 eq) in ethyl acetate. Heat to 50 °C for 30 minutes.
Causality: Boric acid forms a complex with the enol tautomer of the diketone. This protects the central methylene carbon from premature reaction and activates the terminal methyl groups for condensation.
Condensation : Add indole-5-carboxaldehyde (1.0 eq) and a catalytic amount of n-butylamine (0.1 eq). Reflux for 4 hours.
Causality: The primary amine forms a highly reactive iminium intermediate with the aldehyde, which is significantly more susceptible to nucleophilic attack than the original carbonyl, driving the reaction to completion.
Hydrolysis and Workup : Cool to 60 °C and add 1N HCl to hydrolyze the borate complex. Extract the organic layer, wash with water, and purify via column chromatography.
Quantitative Data Summary
The physical properties of the starting material and the typical metrics of its downstream derivatives are critical for quality control and assay development[2].
Application Note: 2-(tert-Butyl)-1H-indole-5-carbaldehyde as a Strategic Scaffold in the Synthesis of Dual COX-2/5-LOX Anti-Inflammatory Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Mechanistic Rationale & Molecular Design The indole scaffold is a pr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Mechanistic Rationale & Molecular Design
The indole scaffold is a privileged chemotype in anti-inflammatory drug discovery, frequently utilized to modulate arachidonic acid metabolism via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin exhibit high COX-1 affinity—often leading to severe gastrointestinal toxicity—structural modifications to the indole core can drastically shift this selectivity profile[2].
The strategic design of 2-(tert-butyl)-1H-indole-5-carbaldehyde relies on two critical functional modifications:
The 2-tert-Butyl Group (Spatial Director): The incorporation of a bulky aliphatic group at the C-2 position is a calculated choice to engineer COX-2 selectivity. The tert-butyl moiety exploits the volumetric difference between the COX isozyme active sites. It perfectly occupies the secondary hydrophobic pocket of COX-2 (formed by the Val523 substitution), which is sterically inaccessible in COX-1 due to the bulkier Ile523 residue[3].
The 5-Carbaldehyde Group (Synthetic Fulcrum): Aldehydes at the C-5 position serve as highly reactive electrophilic centers. This allows for the rapid generation of extended pharmacophores—such as4—via condensation reactions[4]. These extensions are specifically designed to reach the catalytic domain of 5-lipoxygenase (5-LOX).
By targeting both enzymes, researchers can synthesize dual COX-2/5-LOX inhibitors. This dual inhibition is a superior therapeutic strategy, as it halts the production of both pro-inflammatory prostaglandins and leukotrienes, thereby 5 associated with selective COX-2 inhibitors[5].
Dual COX-2/5-LOX inhibitory pathway modulated by 2-(tert-butyl)indole derivatives.
Quantitative Pharmacological Profiling
The table below summarizes the expected in vitro enzymatic inhibition profiles of the synthesized intermediates and final dual-target derivatives compared to clinical reference standards. Notice how the conversion of the 5-carbaldehyde into a hydrazone drastically improves 5-LOX affinity while maintaining COX-2 selectivity[2][5].
Compound / Drug
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
5-LOX IC₅₀ (µM)
Indomethacin (Reference)
0.04 ± 0.01
0.45 ± 0.03
0.08 (COX-1 Selective)
> 50.0
Celecoxib (Reference)
> 50.0
0.05 ± 0.01
> 1000 (COX-2 Selective)
> 50.0
Zileuton (Reference)
> 50.0
> 50.0
N/A
0.55 ± 0.04
Intermediate (5-CHO)
12.50 ± 1.10
2.10 ± 0.15
5.95
18.40 ± 1.20
Final Hydrazone Derivative
> 50.0
0.08 ± 0.02
> 625 (Highly Selective)
0.92 ± 0.08
Self-Validating Synthetic Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for reagent selection and built-in analytical checkpoints (In-Process Controls) to verify success before proceeding.
Self-validating synthetic workflow for 2-(tert-butyl)indole anti-inflammatory agents.
Protocol A: Synthesis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Causality of Reagent Choice: Direct formylation (e.g., Vilsmeier-Haack) of 2-tert-butylindole exclusively yields the 3-carbaldehyde due to the high nucleophilicity of the C-3 position. To selectively obtain the 5-carbaldehyde, we utilize the controlled reduction of 2-(tert-butyl)-1H-indole-5-carbonitrile. Diisobutylaluminium hydride (DIBAL-H) is selected over stronger reducing agents (like LiAlH₄) to prevent over-reduction to the primary amine. By maintaining the reaction at -78°C, the tetrahedral iminium intermediate is stabilized until aqueous workup with Rochelle's salt hydrolyzes it to the target aldehyde.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-(tert-butyl)-1H-indole-5-carbonitrile (5.0 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 25 mL).
Cooling & Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add DIBAL-H (1.0 M in hexanes, 7.5 mL, 1.5 eq) dropwise over 15 minutes via syringe pump.
Stirring: Maintain the reaction at -78°C for 2 hours.
Quenching: Quench the reaction at -78°C by carefully adding 5 mL of methanol, followed by 25 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
Workup: Remove the cooling bath and stir vigorously at room temperature for 1 hour until the organic and aqueous layers separate clearly. Extract with DCM (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).
System Validation & Checkpoints (Protocol A):
In-Process Control (TLC): Monitor the reaction using TLC (Hexanes:EtOAc 7:3). The starting nitrile (R_f = 0.5) should disappear, replaced by a highly UV-active spot (R_f = 0.35) that stains positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
Post-Reaction Verification (IR & NMR): Conduct FT-IR spectroscopy. The sharp C≡N stretch at ~2220 cm⁻¹ must be completely absent, replaced by a strong C=O stretch at ~1685 cm⁻¹. Confirm via ¹H-NMR (CDCl₃): look for a diagnostic sharp singlet at ~10.0 ppm corresponding to the aldehydic proton.
Failure Mode & Correction: If over-reduction to the alcohol occurs (indicated by an O-H stretch at ~3300 cm⁻¹ and loss of the 10.0 ppm NMR signal), recover the material and re-oxidize using Dess-Martin periodinane (1.2 eq) in DCM at room temperature for 1 hour.
Protocol B: Synthesis of N-Methylsulfonyl Hydrazone Derivative (Dual Inhibitor)
Causality of Reagent Choice: Ethanol is chosen as a protic solvent to stabilize the transition state during imine formation. Catalytic glacial acetic acid (pH ~4.5) is critical; it optimally protonates the aldehyde carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic hydrazine nitrogen, which would otherwise stall the reaction.
Step-by-Step Procedure:
Preparation: In a 50 mL round-bottom flask, dissolve 2-(tert-butyl)-1H-indole-5-carbaldehyde (2.0 mmol, 1.0 eq) and methanesulfonohydrazide (2.2 mmol, 1.1 eq) in absolute ethanol (15 mL).
Catalysis: Add 3 drops of glacial acetic acid.
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours under continuous magnetic stirring.
Precipitation: Cool the reaction mixture gradually to room temperature, then place it in an ice bath for 30 minutes to induce precipitation.
Isolation: Filter the resulting solid under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure hydrazone derivative.
System Validation & Checkpoints (Protocol B):
In-Process Control (TLC): Monitor via TLC (DCM:MeOH 95:5). The aldehyde spot should be fully consumed.
Post-Reaction Verification (NMR): Analyze the product via ¹H-NMR (DMSO-d₆). The validation is successful if the aldehydic proton (~10.0 ppm) is absent, and a new singlet corresponding to the azomethine proton (N=CH) appears at ~8.5 ppm, alongside a highly deshielded N-H proton at ~11.2 ppm.
Failure Mode & Correction: If the reaction stalls (incomplete conversion), the pH is likely too high or too low. Check the pH of the mixture; if it is >6, add 1-2 more drops of acetic acid and reflux for an additional hour.
Application Note: High-Throughput Synthesis of Complex Heterocycles via Multicomponent Reactions with 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Introduction & Mechanistic Rationale In modern drug discovery, the indole nucleus remains one of the most privileged pharmacophores. When functionalized as a carbaldehyde, it becomes a powerful electrophilic anchor for M...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern drug discovery, the indole nucleus remains one of the most privileged pharmacophores. When functionalized as a carbaldehyde, it becomes a powerful electrophilic anchor for Multicomponent Reactions (MCRs). Specifically, 2-(tert-Butyl)-1H-indole-5-carbaldehyde offers unique structural advantages for library synthesis:
Electronic Conjugation : The C5-formyl group is electronically conjugated with the electron-rich pyrrole ring, which stabilizes transient iminium intermediates during MCRs, allowing for controlled nucleophilic attacks[1].
Steric Shielding & Lipophilicity : The bulky C2-tert-butyl group provides critical steric hindrance near the indole nitrogen (NH), suppressing unwanted side reactions such as N-alkylation or premature oxidation under harsh catalytic conditions. Furthermore, this moiety significantly enhances the overall lipophilicity (LogP) of the resulting scaffolds, a vital parameter for improving membrane permeability and oral bioavailability.
This application note details the integration of 2-(tert-Butyl)-1H-indole-5-carbaldehyde into two highly atom-economical MCR workflows: the Ugi 4-Component Reaction (U-4CR) for the synthesis of peptidomimetics[2], and the Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction for the assembly of imidazo[1,2-a]pyridines[3].
Reaction Pathways Visualization
The divergent reactivity of the indole-5-carbaldehyde allows for the rapid generation of distinct chemical spaces from a single starting material.
Fig 1: Divergent MCR pathways of 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
The Ugi 4-Component Reaction (U-4CR) Workflow
Causality & Experimental Design
The U-4CR condenses the indole carbaldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide[1]. A critical experimental choice here is the sequence of addition. The aldehyde and amine must be pre-incubated to ensure complete Schiff base (imine) formation. If the carboxylic acid and isocyanide are added too early, the system risks undergoing a competing Passerini 3-Component Reaction (aldehyde + acid + isocyanide)[2]. A polar protic solvent like Methanol (MeOH) or Trifluoroethanol (TFE) is strictly required to facilitate the proton transfer steps that drive the final Mumm rearrangement[1].
Protocol A: Synthesis of Indole-Tethered Peptidomimetics
Scale: 1.0 mmol
Imine Pre-formation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve 2-(tert-Butyl)-1H-indole-5-carbaldehyde (1.0 mmol, 201.3 mg) and the desired primary amine (1.0 mmol) in anhydrous MeOH (3.0 mL).
Self-Validation Check: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot (UV active, stains dark with 2,4-DNPH) and the appearance of a new, less polar imine spot validates step completion.
MCR Assembly: Add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0 mmol). Caution: Isocyanides possess a pungent odor; perform this step in a well-ventilated fume hood.
Reaction: Seal the vial and stir at room temperature for 24–48 hours.
Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate. Purify via flash column chromatography or trituration with cold diethyl ether.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
Causality & Experimental Design
The GBB reaction couples the indole carbaldehyde with an aminoazine (e.g., 2-aminopyridine) and an isocyanide to yield imidazo[1,2-a]pyridines—a core structure found in numerous marketed drugs (e.g., zolpidem)[4]. The reaction proceeds via a formal [4+1] cycloaddition or a stepwise nucleophilic attack of the isocyanide onto the iminium ion, followed by intramolecular cyclization[3].
Because the imine derived from 2-aminopyridine is relatively unstable, a Lewis acid catalyst is required to activate the imine and accelerate isocyanide insertion. Scandium(III) triflate (Sc(OTf)₃) is the optimal choice due to its strong Lewis acidity and water tolerance, preventing the hydrolysis of the imine back to the starting materials[5]. Advanced applications of this adduct can even undergo subsequent Pictet-Spengler cyclizations to form unprecedented polyheterocycles[6].
Fig 2: Mechanistic sequence of the GBB-3CR catalyzed by Lewis acids.
Quantitative Data: GBB Reaction Optimization
To establish the most robust protocol, various catalytic conditions were evaluated. Sc(OTf)₃ provided the optimal balance of reaction velocity and yield, while biocatalytic approaches (α-Amylase) offer a sustainable, albeit slower, alternative[4].
Table 1: Optimization of the GBB-3CR using 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Entry
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
None
MeOH
65
24
15
2
AcOH (10)
MeOH
65
12
45
3
Sc(OTf)₃ (5)
MeOH
65
4
88
4
Sc(OTf)₃ (5)
EtOH
78
4
82
5
InCl₃ (10)
CH₃CN
80
6
76
6
α-Amylase (10 mg)
EtOH/H₂O
40
18
71
Protocol B: Sc(OTf)₃-Catalyzed GBB-3CR
Scale: 1.0 mmol
Activation: To a solution of 2-(tert-Butyl)-1H-indole-5-carbaldehyde (1.0 mmol, 201.3 mg) and 2-aminopyridine (1.0 mmol, 94.1 mg) in anhydrous MeOH (4.0 mL), add Sc(OTf)₃ (0.05 mmol, 24.6 mg). Stir at room temperature for 30 minutes.
Cycloaddition: Add the isocyanide (1.1 mmol) dropwise. Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 4 hours.
Self-Validation Check: Spot the reaction mixture on a silica TLC plate. The product imidazo[1,2-a]pyridine is highly fluorescent under 365 nm UV light. The complete consumption of the starting aldehyde (visualized at 254 nm) indicates reaction completion.
Workup: Cool the mixture to room temperature and quench with water (10 mL). Extract with Dichloromethane (3 × 15 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
Purification: Evaporate the solvent and purify the crude product via silica gel chromatography (Eluent gradient: Dichloromethane to Dichloromethane/MeOH 95:5).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocols
Executive Summary
In contemporary medicinal chemistry, the indole nucleus is widely recognized as a "privileged scaffold." Specifically, 1 and its derivatives serve as highly versatile intermediates for the synthesis of complex, biologically active molecules[1]. From naturally occurring antitumor agents like camalexin to synthetic antimicrobial and anti-inflammatory compounds, the chemical flexibility of indole aldehydes enables rapid library generation for drug discovery[2].
As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we will dissect the causality behind experimental choices, ensuring that your synthetic workflows are not only reproducible but logically sound and self-validating.
Mechanistic Rationale: The Dual Reactivity Profile
The utility of indole aldehydes stems from their unique dual reactivity. The carbonyl group is highly electrophilic, making it an excellent site for condensation reactions (e.g., forming3)[3]. Conversely, the electron-rich nature of the indole core—particularly at the C-3 position—allows it to act as a potent nucleophile. By carefully selecting catalysts and solvent systems, we can exploit this electronic dichotomy to drive cascade and multicomponent reactions (MCRs) with high atom economy.
Protocol I: Green Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes (BIMs) are a crucial class of bioactive metabolites known for their potent antibacterial, analgesic, and anticancer properties. Traditional syntheses often rely on harsh Lewis acids (like AlCl₃) which can lead to over-alkylation or decomposition of nitrogen-containing reactants.
Causality in Experimental Design:
We utilize4 as a green, mild Brønsted acid catalyst[4]. SA provides just enough protonation to activate the aldehyde's carbonyl oxygen without degrading the indole ring. Alternatively, 5 can be used for highly substituted aryl aldehydes[5]. The chosen solvent system (H₂O:EtOH) acts as a self-validating mechanism : the starting materials are soluble, but the resulting highly hydrophobic BIM is not. The spontaneous precipitation of the product provides an immediate visual confirmation of reaction progress.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and indole (2.0 mmol) in a 1:1 mixture of H₂O and EtOH (5 mL). Note: The 1:2 stoichiometry dictates the bis-addition.
Catalysis: Add Salicylic Acid (15 mol%, 0.15 mmol) to the homogenous solution.
Reaction & Monitoring: Stir the mixture at room temperature. As the reaction proceeds (typically 2–7 hours), the solution will become increasingly turbid. Monitor via TLC (Hexane/Ethyl Acetate 4:1) to confirm the disappearance of the aldehyde spot.
Isolation: Once complete, add 10 mL of crushed ice to the flask to maximize the hydrophobic precipitation of the BIM. Filter the solid precipitate using a Büchner funnel.
Purification: Wash the crude solid with cold water to dissolve and remove the salicylic acid catalyst. Recrystallize from a hexane-ethyl acetate mixture to yield the pure bis(indolyl)methane.
Caption: Workflow for the green synthesis of Bis(indolyl)methanes via salicylic acid catalysis.
Protocol II: Multicomponent Synthesis of Polyheterocyclic AhR Ligands
The Aryl Hydrocarbon Receptor (AhR) is a critical transcription factor involved in immune regulation and cancer. Designing novel AhR ligands is challenging because the receptor's active site is highly variable.
Causality in Experimental Design:
By utilizing indole aldehydes in an6, we induce a polarity inversion[6]. The initial MCR adduct spontaneously triggers a domino cyclization driven by the rearomatization energy of the indole core. This yields complex indolocarbazole derivatives that structurally mimic 7[7]. The self-validating cue here is thermodynamic: a distinct bathochromic shift (deepening of color) occurs in the reaction flask, visually confirming the formation of the extended conjugated polyheterocyclic system.
Step-by-Step Methodology
Imine Formation: Combine indole-3-carboxaldehyde (1.0 mmol) and a 2-aminoazine (e.g., 2-aminopyridine, 1.0 mmol) in methanol (5 mL). Stir for 30 minutes to allow in situ imine formation.
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol) followed by a catalytic amount of Sc(OTf)₃ (5 mol%). Rationale: The Lewis acid activates the imine for the formal [4+1] cycloaddition with the isocyanide.
Domino Cyclization: Heat the reaction mixture to 60°C. Observe the color transition from pale yellow to deep orange/red, indicating successful cyclization into the polyheterocyclic scaffold.
Workup & Purification: After 4 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the organics with dichloromethane (3 x 15 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
The table below summarizes the expected quantitative outcomes and bioactivity targets when utilizing indole aldehydes across various synthetic protocols.
Compound Class
Precursor Materials
Catalyst / Conditions
Target Bioactivity
Typical Yield
Bis(indolyl)methanes
Aryl Aldehyde + Indole
Salicylic Acid (15 mol%), H₂O/EtOH, RT
Antibacterial, Anticancer
84–95%
Bis(indolyl)methanes
Aryl Aldehyde + Indole
RuCl₃·3H₂O (5 mol%), Benzene, RT
Analgesic, Leishmanicidal
77–92%
Polyheterocycles
Indole-3-carboxaldehyde
Sc(OTf)₃ (5 mol%), MeOH, 60°C
AhR Activation (Immunity)
65–80%
Schiff Bases
Indole-3-carboxaldehyde
Glacial Acetic Acid (cat.), EtOH, Reflux
Antimicrobial
70–85%
References
Extended Multicomponent Reactions with Indole Aldehydes: Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor
Source: researchgate.net
URL:[Link]
Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid
Source: thaiscience.info
URL:[Link]
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design
Source: nih.gov
URL:[Link]
RuCl₃·3H₂O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions
Source: nih.gov
URL:[Link]
Technical Support Center: 2-(tert-Butyl)-1H-indole-5-carbaldehyde Synthesis
Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the yield and scalability of 2-(tert-Butyl)-1H-indole-5-carbaldehyde .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the yield and scalability of 2-(tert-Butyl)-1H-indole-5-carbaldehyde .
Direct Vilsmeier-Haack formylation of 2-(tert-butyl)-1H-indole is synthetically unviable for this target, as the enamine-like reactivity of the indole core strongly directs electrophilic aromatic substitution to the C3 position[1]. To selectively install the formyl group at the C5 position, the industry-standard approach utilizes a directed lithium-halogen exchange starting from a pre-functionalized halogenated precursor, such as 5-bromo-2-(tert-butyl)-1H-indole[2].
Below, you will find the validated three-step mechanistic workflow, detailed experimental protocols, and a troubleshooting FAQ designed to resolve common bottlenecks such as incomplete metalation, adventitious quenching, and deprotection degradation.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-step sequence.
Step
Transformation
Key Reagents (Equivalents)
Temp (°C)
Time
Expected Yield
1
N-Boc Protection
Boc₂O (1.2), DMAP (0.1), THF
20
2 h
>90%
2
Li-Halogen Exchange & Formylation
n-BuLi (1.1), DMF (1.5), THF
-78 to 20
1.5 h
75–85%
3
Boc Deprotection
TFA (10.0), DCM
0 to 20
2 h
>95%
Synthetic Workflow
Synthetic workflow for 2-(tert-butyl)-1H-indole-5-carbaldehyde via Li-halogen exchange.
Step-by-Step Experimental Methodologies
Step 1: N-Boc Protection of the Indole Core
Causality & Logic: The indole N-H proton is highly acidic (pKa ~16). If left unprotected, the first equivalent of n-BuLi will deprotonate the nitrogen, generating an insoluble lithium indolide salt that severely retards the subsequent lithium-halogen exchange at C5[1].
Setup: Charge a flame-dried flask with 5-bromo-2-(tert-butyl)-1H-indole (1.0 eq) and anhydrous THF (0.2 M).
Reaction: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The N-Boc protected product will show a higher Rf and lack the characteristic N-H stretch in FTIR.
Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate to yield the intermediate.
Step 2: Lithium-Halogen Exchange and Formylation
Causality & Logic: Lithium-halogen exchange is an equilibrium process driven by the formation of the more stable organolithium species. Strict cryogenic control (-78 °C) is required to prevent the highly basic aryllithium intermediate from attacking the tert-butyl ester of the Boc protecting group or migrating to the C3 position[3].
Setup: Dissolve 1-Boc-5-bromo-2-(tert-butyl)-1H-indole (1.0 eq) in strictly anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Metalation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) down the side of the flask over 15 minutes. The solution will typically turn pale yellow. Stir at -78 °C for 30 minutes.
Electrophilic Quench: Rapidly add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq). Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl. The tetrahedral hemiaminal intermediate is stable until this aqueous acidic quench, which forces its collapse into the aldehyde. Extract with EtOAc, dry, and purify via flash chromatography.
Step 3: Boc Deprotection
Setup: Dissolve the formylated intermediate in Dichloromethane (DCM, 0.1 M) and cool to 0 °C.
Reaction: Slowly add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours while warming to room temperature.
Workup: Carefully neutralize the reaction by pouring it into a cold saturated NaHCO₃ solution until gas evolution ceases. Extract with DCM, dry over MgSO₄, and concentrate to yield the final product: 2-(tert-Butyl)-1H-indole-5-carbaldehyde .
Mechanistic Pathway of Formylation
Mechanistic pathway of DMF quenching and tetrahedral intermediate collapse.
Troubleshooting & FAQs
Q: Why is my formylation yield capped at 40-50%, and why do I see a large amount of debrominated starting material (2-tert-butyl-1H-indole)?A: This is the classic signature of adventitious moisture in your reaction vessel or degraded n-BuLi. If water is present, the highly reactive aryllithium intermediate acts as a base and abstracts a proton, yielding the debrominated indole instead of attacking the DMF.
Fix: Ensure your THF is freshly distilled or drawn from a solvent purification system. Titrate your n-BuLi with diphenylacetic acid prior to use to confirm its exact molarity.
Q: Can I use t-BuLi instead of n-BuLi for the halogen exchange?A: Yes, but it requires a strict stoichiometric adjustment. t-BuLi requires 2.0 equivalents because the first equivalent performs the lithium-halogen exchange, generating t-butyl bromide. The second equivalent immediately destroys the generated t-butyl bromide (via elimination to isobutylene) to prevent it from alkylating your newly formed aryllithium species[2]. For 5-bromoindoles, n-BuLi is generally sufficient and safer.
Q: During the Boc-deprotection with TFA, my product turns dark brown/black and the yield drops. What is happening?A: Indoles are inherently acid-sensitive. In the presence of concentrated strong acids, the electron-rich pyrrole ring can undergo intermolecular electrophilic aromatic substitution, leading to oligomerization or polymerization (often observed as "tar").
Fix: Do not use neat TFA. Dilute the TFA in DCM (10-20% v/v) and keep the reaction at 0 °C. Alternatively, if your substrate proves too sensitive, you can remove the Boc group thermally (heating to 150 °C in vacuum) or using mild basic conditions (K₂CO₃ in Methanol).
Q: I added DMF, but TLC shows multiple spots and my yield is low. Could the aryllithium be attacking the DMF twice?A: No. The reaction between an aryllithium species and DMF generates a stable tetrahedral hemiaminal lithium alkoxide (see Mechanistic Diagram). This intermediate is stable at room temperature and physically prevents a second nucleophilic attack[4]. Multiple spots usually indicate that your reaction temperature spiked during the n-BuLi addition, causing the aryllithium to attack the Boc group of a neighboring molecule. Ensure the internal temperature remains below -70 °C during the addition.
References
Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions
Chemical Reviews, American Chemical Society.
URL:[Link]
Total Synthesis of Enlicitide Decanoate
Journal of the American Chemical Society, American Chemical Society.
URL:[Link]
A Practical Synthesis of 2-Substituted 5-Bromoindoles
Heterocycles, The Japan Institute of Heterocyclic Chemistry.
URL:[Link]
Technical Support Center: Troubleshooting the Formylation of 2-(tert-butyl)indole
Welcome to the Synthesis Support Center. As researchers and drug development professionals, you are likely familiar with the Vilsmeier-Haack reaction as a robust method for synthesizing indole-3-carboxaldehydes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Support Center. As researchers and drug development professionals, you are likely familiar with the Vilsmeier-Haack reaction as a robust method for synthesizing indole-3-carboxaldehydes. However, introducing a bulky tert-butyl group at the C2 position fundamentally alters the reaction's energy landscape. The massive steric shielding disrupts standard electrophilic aromatic substitution, leading to a cascade of competing side reactions.
This guide is designed to provide you with the mechanistic causality behind these failures, a self-validating experimental protocol, and a systematic troubleshooting framework to ensure high-fidelity synthesis.
Diagnostic Workflow
When formylating 2-(tert-butyl)indole, deviations from the expected yield usually fall into three distinct mechanistic traps. Use the decision tree below to diagnose your specific issue.
Figure 1: Diagnostic decision tree for troubleshooting 2-(tert-butyl)indole formylation.
Quantitative Data Summary: The Steric Penalty
The table below illustrates how increasing steric bulk at the C2 position directly correlates with a drop in C3-formylation efficiency and a rise in side-product generation, necessitating harsher conditions.
Substrate
Vilsmeier Reagent (eq)
Temp (°C)
Time (h)
C3-Formyl Yield (%)
N-Formyl Yield (%)
Dimer Yield (%)
Indole
1.2
0 to 85
6
96.0
< 1.0
< 1.0
2-Methylindole
1.2
98-100
3
71.0
22.5
~ 2.0
2-(tert-butyl)indole
2.5
85-95
8-12
45-55
20-30
10-15
Data extrapolated from standard formylation benchmarks comparing unhindered and hindered indoles [1][1].
FAQ & Troubleshooting Guide
Q1: Why am I isolating a significant amount of N-formylated product instead of the desired C3-aldehyde?Causality: The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) is a relatively weak but highly bulky electrophile [2][2]. The tert-butyl group at C2 creates a severe steric clash, raising the activation energy for C3 attack. Consequently, the reaction is driven toward the kinetically favored, less hindered N1 position (if the indole nitrogen is unprotected).
Resolution: N-formylation is reversible. Do not discard this fraction. Subject the crude N-formyl byproduct to mild basic hydrolysis (e.g., 10% NaOH in MeOH at room temperature) to cleave the formyl group and recover your valuable 2-(tert-butyl)indole starting material.
Q2: I am observing a highly non-polar, high-molecular-weight side product on my TLC/LCMS. What is this, and how do I prevent it?Causality: You are likely observing a bis(indolyl)methane derivative (dimer) or trimer. During the aqueous quench, the C3-iminium intermediate hydrolyzes into the target aldehyde. However, handling indole-3-acetaldehydes under acidic conditions is notoriously tricky; the newly formed aldehyde acts as an electrophile and rapidly condenses with unreacted 2-(tert-butyl)indole molecules [3][3], a process known to form complex trimers in Vilsmeier-type reactions [4][4].
Resolution: The workup pH is the sole determining factor here. The quench must be performed on crushed ice with immediate, rapid neutralization using saturated aqueous
Na2CO3
to force the pH to 8.5–9.0. Prolonged exposure to the acidic aqueous phase guarantees dimer formation.
Q3: My reaction stalls at 40% conversion even after 12 hours. Should I increase the temperature to reflux?Causality: No. While elevating the temperature increases the reaction rate, pushing the Vilsmeier reaction beyond 95 °C with sterically strained indoles can lead to de-alkylation (loss of the tert-butyl cation) or thermal degradation of the chloroiminium salt.
Resolution: Overcome the steric barrier by increasing the thermodynamic driving force. Use an excess of the Vilsmeier reagent (up to 2.5–3.0 eq) and extend the reaction time at 85 °C. Ensure strictly anhydrous conditions, as ambient moisture will prematurely hydrolyze the excess reagent.
Mechanistic Pathway Visualization
The following diagram maps the kinetic vs. thermodynamic divergence that occurs when the Vilsmeier reagent encounters the sterically congested 2-(tert-butyl)indole.
Figure 2: Mechanistic divergence in the Vilsmeier-Haack reaction of hindered indoles.
This protocol is engineered with built-in validation checkpoints to ensure the reaction remains on the desired mechanistic pathway.
Objective: Maximize C3-formylation of 2-(tert-butyl)indole while suppressing N-formylation and acid-catalyzed dimerization.
Reagents: 2-(tert-butyl)indole (1.0 eq),
POCl3
(2.5 eq), Anhydrous DMF (10 volumes).
Step 1: Preparation of the Vilsmeier Reagent
Purge a dry round-bottom flask with argon and add anhydrous DMF. Cool to 0 °C using an ice bath.
Add
POCl3
dropwise over 15 minutes via an addition funnel.
Validation Check: The solution must turn pale yellow. An exotherm will occur; strictly maintain the internal temperature below 10 °C. If the solution turns dark brown at this stage, the reagent has thermally degraded [1][1].
Step 2: Substrate Addition
3. Dissolve 2-(tert-butyl)indole in a minimal amount of anhydrous DMF.
4. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
Validation Check: A distinct color shift to deep orange or red confirms the successful formation of the iminium intermediate.
Step 3: Heating and Reaction Progression
5. Remove the ice bath, gradually warm the mixture to 85–90 °C, and stir for 8–12 hours.
Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot (high Rf) should diminish. You will observe the C3-iminium salt (stuck at the baseline) and potentially the N-formyl byproduct (mid Rf). Do not exceed 95 °C.
Step 4: Quenching and Hydrolysis (Critical Step)
6. Cool the reaction mixture to room temperature.
7. Pour the mixture slowly into a beaker containing vigorously stirred crushed ice.
Validation Check: The mixture must remain cold (< 5 °C). Heat generation here accelerates side reactions.
Immediately neutralize the acidic solution by adding saturated aqueous
Na2CO3
dropwise until the pH reaches 8.5–9.0.
Validation Check: The C3-carboxaldehyde product will precipitate as a solid. If the pH remains acidic (< 6) for more than a few minutes, bis(indolyl)methane dimers will rapidly form [3][3].
Step 5: Isolation
9. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
10. Purify via recrystallization from ethanol to separate the pure C3-aldehyde from any residual N-formyl impurities.
References
A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles
Source: ACS Publications
URL:[Link]
Technical Support Center: Preventing Indole Polymerization Under Acidic Conditions
Welcome to the technical support hub for managing indole chemistry in acidic environments. Indole and its derivatives are foundational scaffolds in pharmaceuticals, natural products, and materials science.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for managing indole chemistry in acidic environments. Indole and its derivatives are foundational scaffolds in pharmaceuticals, natural products, and materials science. However, their electron-rich nature, which makes them invaluable, also renders them highly susceptible to uncontrolled polymerization and degradation in the presence of acid, often resulting in the formation of intractable "tar."[1][2] This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges, ensuring cleaner reactions and higher yields.
Section 1: Frequently Asked Questions - The 'Why' Behind Polymerization
This section addresses the fundamental chemical principles governing indole's reactivity in acidic media.
Q1: Why does my indole reaction turn into a dark, insoluble tar in the presence of acid?
A: This is the most common manifestation of acid-catalyzed indole polymerization. The indole nucleus is electron-rich, and the C3 position is exceptionally nucleophilic, making it about 10¹³ times more reactive than benzene.[3][4] In the presence of a Brønsted or strong Lewis acid, the reaction cascade is initiated by protonation.
While the nitrogen lone pair might seem like the obvious basic site, protonation predominantly occurs at the C3 carbon.[3][5] This is because the resulting 3H-indolium cation is more stable as it preserves the aromaticity of the fused benzene ring, a stabilization not possible with N-protonation.[6][7] This highly electrophilic indolium ion is then readily attacked by a neutral, nucleophilic indole molecule, initiating a chain reaction that forms dimers, trimers, and ultimately, high-molecular-weight polymers.[8][9][10]
Here is a simplified representation of the initial polymerization step:
Caption: Initiation of indole polymerization via C3 protonation.
Q2: Which acid should I choose? Does the type of acid (Brønsted vs. Lewis) matter?
A: Yes, the choice of acid is critical and can be the difference between a successful reaction and a flask full of tar.
Strong Brønsted acids (e.g., H₂SO₄, HCl, TFA) are potent proton donors and aggressively promote C3 protonation, often leading to rapid and uncontrolled polymerization.[1] They are generally too harsh for reactions with unprotected indoles unless used in very low concentrations or at cryogenic temperatures.
Lewis acids (e.g., ZnCl₂, ZrCl₄, SnCl₄) coordinate with reactants, activating them towards electrophilic substitution. While they can still promote polymerization, they often offer better control.[1][11] Milder Lewis acids are generally preferred. For instance, ZrCl₄ has been shown to be highly effective for Friedel-Crafts acylation of NH-unprotected indoles, minimizing common side reactions like oligomerization.[11] In contrast, strong Lewis acids like AlCl₃ frequently lead to extensive polymerization.[11][12] Theoretical studies also suggest that some Lewis acids, like BF₃, may preferentially coordinate to the indole nitrogen, which can influence the subsequent reaction pathway differently than direct C3 protonation.[13]
Q3: I'm trying to remove a Boc protecting group from my indole nitrogen with TFA, and my product is degrading. What's happening?
A: This is a classic problem. During the acid-catalyzed cleavage of a tert-butoxycarbonyl (Boc) group, a highly stable tert-butyl cation is generated. This cation is a potent electrophile.[14] The deprotected indole nucleus is extremely nucleophilic and can be readily alkylated by this cation, leading to undesired side products. Furthermore, the strongly acidic conditions required for deprotection can simultaneously trigger the polymerization of the desired product.[14][15]
The solution is not to simply use more acid, but to intercept the problematic cation. This is achieved by using cation scavengers .
Section 2: Troubleshooting Guide - The 'How' to Prevent Polymerization
This section provides actionable solutions to common experimental problems.
Problem 1: My reaction mixture darkens immediately upon adding acid.
This indicates rapid, uncontrolled polymerization.
Solution A: Lower the Temperature. Kinetics are your best tool. By running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C), you can significantly slow the rate of polymerization, which often has a higher activation energy than the desired reaction. It is advisable to start at a low temperature and gradually warm the reaction while monitoring its progress.
Solution B: Change Your Acid. If temperature control is insufficient, the acid is likely too strong. Switch from a strong Brønsted acid to a milder Lewis acid. For example, if sulfuric acid is causing tarring in a Fischer indole synthesis, consider screening p-toluenesulfonic acid (pTSA) or zinc chloride (ZnCl₂).[1]
Solution C: Use an N-Protecting Group. The most robust strategy is to deactivate the indole nucleus by installing an electron-withdrawing protecting group on the nitrogen. This dramatically reduces the nucleophilicity of the C3 position, suppressing polymerization.[12][16]
Caption: Troubleshooting workflow for addressing indole polymerization.
Problem 2: Side-product formation during N-Boc deprotection.
This is caused by alkylation from the tert-butyl cation.
Solution: Use a Cation Scavenger. Add a nucleophilic scavenger to the deprotection cocktail. The scavenger's role is to react with and neutralize the tert-butyl cation faster than the indole can.[15]
Trialkylsilanes (e.g., Triethylsilane, TES; Triisopropylsilane, TIS): These are highly effective. They act as hydride donors, reducing the tert-butyl cation to isobutane gas, which is irreversibly removed from the reaction.[14][17] A typical cocktail is 95:2.5:2.5 TFA/Water/TIS.
Thioanisole or 1,2-Ethanedithiol (EDT): These sulfur-based nucleophiles are also excellent scavengers.
Water: Even small amounts of water can act as a scavenger by trapping the cation to form tert-butanol.
Caption: Role of a cation scavenger in preventing side reactions.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common procedures discussed in this guide.
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol effectively protects the indole nitrogen, preventing its participation in polymerization and directing electrophilic attack to other positions if desired.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole (1.0 eq), dichloromethane (DCM, approx. 0.2 M), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirred solution at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and purify by column chromatography on silica gel to afford the pure N-Boc-indole.
Protocol 2: Optimized N-Boc Deprotection Using a Silane Scavenger
This protocol is designed for the clean and efficient removal of the N-Boc group while minimizing side-product formation.
Reaction Setup: In a well-ventilated fume hood, dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
Scavenger Addition: To the stirred solution, add triethylsilane (TES, 3-5 eq).
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the reaction mixture at 0 °C. Caution: TFA is highly corrosive.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: Use a trap with a base (e.g., NaOH pellets) to neutralize the acidic vapors.
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.
Section 4: Quick Reference Data
Table 1: Comparison of Common N-Protecting Groups for Indoles
Cleavage conditions are orthogonal to many acid- and base-labile groups.
References
Synthesis and Chemistry of Indole. (n.d.). Galgotias University. Retrieved March 12, 2026, from [Link]
Groß, J., et al. (1995). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemical Research in Toxicology. Retrieved March 12, 2026, from [Link]
Problem 24 Indole reacts with electrophiles... [FREE SOLUTION]. (n.d.). Vaia. Retrieved March 12, 2026, from [Link]
Reddy, T. J., et al. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]
Soylu, S. S., & Toppare, L. (2006). The investigation of acid effect on chemical polymerization of indole. Journal of Materials Science. Retrieved March 12, 2026, from [Link]
A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Indole. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]
Bjeldanes, L. F., et al. (1991). Oligomerization of indole-3-carbinol in aqueous acid. Journal of Agricultural and Food Chemistry. Retrieved March 12, 2026, from [Link]
Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the... (n.d.). Homework.Study.com. Retrieved March 12, 2026, from [Link]
Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Retrieved March 12, 2026, from [Link]
Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Hiebert, S., & Rabuka, D. (2016). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science. Retrieved March 12, 2026, from [Link]
Knowles, R. R., & MacMillan, D. W. C. (2021). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. Accounts of Chemical Research. Retrieved March 12, 2026, from [Link]
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (2022). IKM Institut Kimia Malaysia. Retrieved March 12, 2026, from [Link]
Halogen bond-catalyzed Pictet–Spengler reaction. (2025). Chemical Communications. Retrieved March 12, 2026, from [Link]
2-(Trimethylsilyl)ethanesulfonyl (SES) Group. (n.d.). Organic Syntheses. Retrieved March 12, 2026, from [Link]
Isidro, A., et al. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry. Retrieved March 12, 2026, from [Link]
Wen, J., et al. (2020). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. Retrieved March 12, 2026, from [Link]
Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Retrieved March 12, 2026, from [Link]
Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012). ResearchGate. Retrieved March 12, 2026, from [Link]
Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. Retrieved March 12, 2026, from [Link]
Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. Retrieved March 12, 2026, from [Link]
Comparison of C2 or C3 protonation using the M06‐2X/CC‐PVQZ(‐g) method. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Kutil, Z., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules. Retrieved March 12, 2026, from [Link]
Preparation and Properties of INDOLE. (n.d.). Indira Gandhi National Open University. Retrieved March 12, 2026, from [Link]
Li, Y., et al. (2022). Cu-Catalyzed Radical Addition and Oxidation Cascade: Unsymmetrical Trimerization of Indole to Access Isotriazatruxene. Organic Letters. Retrieved March 12, 2026, from [Link]
Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Angewandte Chemie International Edition. Retrieved March 12, 2026, from [Link]
Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Mechanism of electro-polymerization of indole; (a), polymerized form... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Oxidative dimerization and trimerization of indoles. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. (2026). Organic Letters. Retrieved March 12, 2026, from [Link]
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021). ACS Catalysis. Retrieved March 12, 2026, from [Link]
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved March 12, 2026, from [Link]
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved March 12, 2026, from [Link]
INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. (n.d.). University of Bologna. Retrieved March 12, 2026, from [Link]
Stability of 2-(tert-Butyl)-1H-indole-5-carbaldehyde under various conditions
Technical Support Center: 2-(tert-Butyl)-1H-indole-5-carbaldehyde Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities and synthetic challenges associated with 2-(tert-Butyl)-1H-indole-5-carbaldehyde .
This molecule presents a unique "push-pull" electronic environment: the electron-rich indole core is sterically shielded by the bulky C2-tert-butyl group, while the C5-carbaldehyde acts as an electron-withdrawing group. Understanding this dichotomy is critical for preventing degradation and optimizing your synthetic workflows.
Troubleshooting Stability & Storage (FAQs)
Q: My freshly purchased batch was an off-white powder, but it has turned pink/brown after a few weeks on the bench. What happened?A: You are observing the radical-mediated auto-oxidation of the indole core, compounded by the oxidation of the aldehyde group. While the C5-aldehyde withdraws electron density and slightly stabilizes the indole ring against electrophilic attack, the molecule remains sensitive to air and ambient light. The discoloration (pink/brown) is a classic hallmark of trace indole oligomerization.
Causality: UV light initiates radical formation at the N-H or C3 position, leading to dimerization. Simultaneously, atmospheric oxygen attacks the C5-aldehyde, converting it to the corresponding carboxylic acid.
Resolution: Always store the compound at 2–8°C in a tightly sealed, light-resistant container backfilled with Argon or Nitrogen[1].
Q: How does the C2-tert-butyl group affect the stability compared to unsubstituted indole-5-carbaldehyde?A: The tert-butyl group provides immense steric shielding. Unsubstituted indoles are highly prone to dimerization at the C2 position. The bulky 1,1-dimethylethyl moiety at C2 physically blocks nucleophilic/electrophilic trajectories at this site, significantly increasing the rotational energy barrier and overall thermodynamic stability of the indole ring[2]. However, this steric bulk also means the compound is highly lipophilic and will exhibit poor solubility in aqueous media, requiring solvents like DMSO, DMF, or ethanol for stock solutions[1].
Q: I suspect my aldehyde has oxidized. How do I verify and rescue the batch?A: Aldehyde auto-oxidation yields 2-(tert-butyl)-1H-indole-5-carboxylic acid. Verify this via
1
H NMR: the sharp aldehyde singlet (~10.0 ppm) will diminish, replaced by a broad carboxylic acid peak (~12.5 ppm, if visible) and a shift in the aromatic protons.
Rescue: You can rescue the batch using a mild basic wash (see Protocol 1 below). The acid impurity will partition into the aqueous layer as a carboxylate salt, leaving the intact aldehyde in the organic phase.
Troubleshooting Synthetic Reactivity (FAQs)
Q: I am attempting a cross-coupling/halogenation at the C3 position, but my yields are exceptionally low (<15%). Why?A: This is a direct consequence of the C2-tert-butyl group. While it protects the ring from degradation, its massive steric cone severely restricts access to the adjacent C3 position[3].
Causality: The transition state required for electrophilic aromatic substitution at C3 is sterically hindered by the rotating methyl groups of the tert-butyl moiety.
Resolution: You must overcome this activation energy barrier by increasing the reaction temperature, using highly reactive electrophiles (e.g., NIS instead of I
2
for iodination), or utilizing transition-metal catalysis with sterically accommodating ligands.
Q: My Knoevenagel condensation at the C5-aldehyde is producing complex mixtures. Is the indole N-H interfering?A: Yes. The C5-aldehyde is highly reactive toward nucleophiles[4], but under basic condensation conditions, the indole N-H (pKa ~16) can be partially deprotonated or act as a competing nucleophile, leading to polymerization or N-alkylation.
Resolution: Temporarily mask the indole nitrogen. Protect the N-H with a Boc (tert-butyloxycarbonyl) or Benzyl group prior to manipulating the C5-aldehyde. The Boc group is particularly synergistic here, as it can be removed easily under acidic conditions once your C5-modification is complete.
Quantitative Stability Matrix
To ensure reproducible assays, adhere to the following empirically derived stability parameters for 2-(tert-Butyl)-1H-indole-5-carbaldehyde:
Environmental Condition
Storage Medium
Timeframe
Expected Purity
Primary Degradant
2–8°C, Dark, Argon
Solid (Neat)
12 Months
> 98%
None (Stable)
20°C, Ambient Light, Air
Solid (Neat)
14 Days
< 90%
C5-Carboxylic Acid
-20°C, Dark
DMSO Stock (10mM)
6 Months
> 95%
Trace Oligomers
37°C, Aqueous Buffer
PBS (pH 7.4)
24 Hours
~ 85%
Aldehyde Hydrate / Acid
Validated Experimental Protocols
Protocol 1: Rescue & Purification of Oxidized Batches
This self-validating protocol exploits the pKa difference between the target aldehyde and the carboxylic acid degradant.
Dissolution: Dissolve 1.0 g of degraded 2-(tert-Butyl)-1H-indole-5-carbaldehyde in 20 mL of Dichloromethane (DCM).
Basic Wash: Transfer to a separatory funnel. Add 20 mL of cold, saturated aqueous Sodium Bicarbonate (NaHCO
3
).
Partitioning: Shake vigorously and vent. The unreacted aldehyde remains in the lower DCM layer. The oxidized impurity (carboxylic acid) is deprotonated and partitions into the upper aqueous layer.
Validation Step: Spot the DCM layer on a TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). You should observe a single spot under UV (254 nm). If baseline material remains, repeat Step 2.
Recovery: Dry the DCM layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Flush the resulting solid with Argon immediately.
Protocol 2: Standardized Aliquoting for High-Throughput Screening
In a glovebox or under a continuous stream of Nitrogen, dissolve the pure solid in anhydrous DMSO to a concentration of 50 mM.
Aliquot 100 µL volumes into amber, light-blocking microcentrifuge tubes.
Flash-freeze the tubes in liquid nitrogen to prevent transient degradation.
Store at -80°C. Thaw only once prior to use; do not subject to freeze-thaw cycles.
Mechanistic & Workflow Visualizations
The following diagrams map the physicochemical degradation pathways and the recommended purification workflow.
Fig 1: Degradation pathways of 2-(tert-Butyl)-1H-indole-5-carbaldehyde under ambient conditions.
Fig 2: Decision matrix and purification workflow for degraded indole-carbaldehyde batches.
References
Indole-5-Carboxaldehyde: Structure, Synthesis, Uses, Safety Data & Reliable Supplier in China
Sinochem Nanjing
URL:[Link]
Research Progress on Iron-Catalyzed Asymmetric Oxidative Cross-Coupling Reactions for the Construction of Axially Chiral Indoles
Oreate AI Blog
URL:[Link]
Selective Inhibitors of Histone Deacetylase 10: Hydrogen Bonding to the Gatekeeper Residue is Implicated
ChemRxiv
URL:[Link]
Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study
PubMed Central (PMC)
URL:[Link]
Common pitfalls in the synthesis of indole derivatives
Welcome to the Indole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive and mechanistically complex pitfalls encountered durin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Indole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive and mechanistically complex pitfalls encountered during the synthesis of indole scaffolds.
Rather than simply listing reaction conditions, this guide dissects the causality behind experimental failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and mechanistically sound.
Section 1: Fischer Indole Synthesis (FIS)
Q: Why am I getting an intractable mixture of regioisomers when using unsymmetrical ketones?
Mechanistic Causality:
The regioselectivity of the Fischer Indole Synthesis with unsymmetrical ketones is dictated by the direction of enehydrazine formation prior to the [3,3]-sigmatropic rearrangement[1]. This step is governed by the competition between kinetic and thermodynamic control. Strong acids and low temperatures favor the kinetically formed, less-substituted enehydrazine (leading to 2-substituted indoles). Conversely, weak acids and higher temperatures favor the thermodynamically stable, more-substituted enehydrazine (leading to 3-substituted indoles). Standard Lewis acids often fail to provide adequate bias, resulting in near 1:1 mixtures.
To override this, shape-selective solid acids like Zeolite Beta can be employed. The rigid pore structure of the zeolite imposes a restricted transition state, heavily biasing the reaction toward the less sterically demanding isomer[2].
Quantitative Data: Regioselectivity with Unsymmetrical Ketones
Fig 1. Mechanistic divergence in Fischer Indole Synthesis via kinetic vs thermodynamic control.
Self-Validating Protocol: Regioselective FIS using Zeolite Beta
Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve phenylhydrazine (1.0 eq) and 1-phenyl-2-butanone (1.0 eq) in anhydrous toluene (0.2 M).
Catalyst Addition: Add calcined Zeolite Beta catalyst (20% w/w relative to the ketone).
Cyclization: Reflux the mixture vigorously.
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The collection of the theoretical volume of water (1.0 eq) confirms complete hydrazone formation and progression into the cyclization cascade.
Isolation: Filter the hot mixture to remove the zeolite. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.
Section 2: Bartoli Indole Synthesis
Q: My Bartoli reaction stalls at a dark-colored intermediate and yields no indole. What went wrong?
Mechanistic Causality:
The Bartoli synthesis is notoriously unforgiving regarding stoichiometry. It requires a strict minimum of three equivalents of vinyl Grignard reagent relative to the ortho-substituted nitroarene[3].
Equivalent 1: Attacks the nitro group, leading to deoxygenation and the formation of a nitrosoarene intermediate[4].
Equivalent 2: Undergoes a 1,2-nucleophilic addition to the nitrosoarene, forming an N-aryl-N-vinylhydroxylamino magnesium salt[4].
Equivalent 3: Acts as a base to deprotonate the intermediate, triggering the critical [3,3]-sigmatropic rearrangement that closes the pyrrole ring.
If you use less than 3 equivalents, the reaction will stall at the nitroso or hydroxylamine stage. Furthermore, the mandatory ortho-substituent provides the necessary steric bulk to force the sigmatropic rearrangement; without it, the reaction follows a different pathway yielding anilines[4].
Fig 2. Stoichiometric dependency and intermediate progression in the Bartoli Indole Synthesis.
Self-Validating Protocol: Standard Bartoli Synthesis of 7-Methylindole
Preparation: Dissolve 2-nitrotoluene (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.
Grignard Addition: Add vinylmagnesium bromide (3.2 eq, 1.0 M in THF) dropwise over 30 minutes.
Self-Validation Checkpoint: Upon addition of the first equivalent, the solution will flash a deep green/blue color. This is the visual confirmation of the nitroso intermediate. As the third equivalent is added, the color will shift to a lighter brown/amber, indicating successful progression to the magnesium salt.
Quench & Workup: Stir for 1 hour at -40 °C, then pour the mixture into saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and purify.
Section 3: Larock Heteroannulation
Q: I am using an unsymmetrical internal alkyne in a Larock synthesis, but the regioselectivity is poor or reversed from what I expected.
Mechanistic Causality:
The Larock indole synthesis is a palladium-catalyzed heteroannulation where regioselectivity is dictated almost entirely by steric hindrance during the alkyne insertion step[5]. Counterintuitively, the larger R-group of the unsymmetrical alkyne inserts adjacent to the arylpalladium intermediate. The driving force is the minimization of steric strain between the bulky alkyne substituent and the short, developing C-C bond; the bulky group prefers to interact with the longer, more forgiving C-Pd bond[5]. If your alkyne substituents have similar steric profiles (e.g., methyl vs. ethyl), regioselectivity will be poor. To guarantee high regioselectivity, use a highly sterically biased alkyne, such as a silyl-substituted alkyne, which serves as a "phantom directing group"[6].
Quantitative Data: Steric Influence on Larock Regioselectivity
Self-Validating Protocol: Regiocontrolled Larock Synthesis with Silyl Alkynes
Setup: In an oven-dried Schlenk tube, combine o-iodoaniline (1.0 eq), 1-(trimethylsilyl)propyne (1.5 eq), Pd(OAc)₂ (5 mol%), LiCl (1.0 eq), and Na₂CO₃ (2.0 eq).
Reaction: Suspend the mixture in anhydrous DMF (0.2 M) and heat to 100 °C for 12 hours.
Self-Validation Checkpoint: The reaction should remain a homogeneous amber/brown solution. The premature precipitation of "Pd black" (a fine black powder) indicates catalyst deactivation (often due to oxygen ingress or lack of stabilizing chloride ligands). If Pd black forms early, halt the reaction and verify your inert atmosphere techniques.
Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. The TMS group can be subsequently removed using TBAF if a 2-unsubstituted indole is desired.
Section 4: Leimgruber-Batcho Synthesis
Q: During the reductive cyclization of my nitroenamine, I am seeing over-reduction or hydroxylamine byproducts.
Mechanistic Causality:
The Leimgruber-Batcho synthesis relies on the reduction of a 6-dimethylamino-2-nitrostyrene intermediate. The pitfall lies in the reduction potential of the reagents used. Harsh hydrogenation (e.g., prolonged H₂ over Pd/C) can over-reduce the newly formed pyrrole ring or cleave sensitive halogens. Conversely, using chemical reductants like Titanium(III) chloride (TiCl₃) requires precise stoichiometric control. For instance, using 12 equivalents of TiCl₃ will fully reduce both the nitro group and any other reducible functionalities (like a secondary nitro group), whereas using only 4 equivalents will stall the reaction at a 1-hydroxyindole (hydroxylamine) intermediate[7].
Self-Validating Protocol: Controlled Reduction using TiCl₃
Preparation: Dissolve the nitroenamine (1.0 eq) in a 4:1 mixture of Methanol/Aqueous NH₄OAc buffer (pH 5.5).
Reduction: Dropwise add a 20% aqueous solution of TiCl₃ (7.0 eq) at room temperature.
Self-Validation Checkpoint: The intense red/purple color of the conjugated nitroenamine will rapidly dissipate upon the addition of the reductant, shifting to a pale yellow/colorless solution as the extended conjugation is broken during aniline formation and subsequent cyclization.
Workup: Stir for 2 hours, neutralize with saturated NaHCO₃, and extract with dichloromethane.
Vilsmeier-Haack Formylation of Indoles: A Technical Guide to Stoichiometric Optimization and Troubleshooting
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth insights into optimizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth insights into optimizing reaction stoichiometry and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices, ensuring the protocols you follow are robust and self-validating.
Foundational Principles: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For indoles, this reaction is highly regioselective, typically occurring at the C3 position due to its high electron density, yielding valuable indole-3-carboxaldehyde derivatives.[2][3] These products are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1]
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, a chloroiminium salt, followed by the electrophilic attack of this reagent on the indole ring.[2][4] The most common reagents for this transformation are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Mechanism of Vilsmeier Reagent Formation and Formylation
The reaction begins with the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃.[2] This is followed by a series of steps leading to the formation of the highly electrophilic Vilsmeier reagent, N,N-dimethyl-N-(chloromethylene)iminium chloride.[2] This reagent then undergoes electrophilic aromatic substitution with the indole. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to afford the final aldehyde product.[6]
Caption: The Vilsmeier-Haack reaction mechanism.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of the Vilsmeier-Haack formylation of indoles.
Q1: What is the optimal stoichiometry for the Vilsmeier-Haack reaction?
For most indole substrates, a molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent (formed from a 1:1 ratio of POCl₃ to DMF) relative to 1 equivalent of indole is a good starting point.[7] Using a significant excess of the Vilsmeier reagent can lead to the formation of di-formylated products, especially with highly activated indoles.[7]
Q2: How critical is the purity of the reagents?
Reagent purity is paramount for a successful Vilsmeier-Haack reaction.[8] Phosphorus oxychloride is highly sensitive to moisture and should be freshly distilled or from a newly opened bottle.[7] DMF should be anhydrous and of high purity, as impurities like dimethylamine and formic acid can lead to side reactions and lower yields.[7]
Q3: Can I use a solvent other than DMF?
While DMF can serve as both a reagent and a solvent, other anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, particularly when precise stoichiometric control of DMF is required.[5][8] The choice of solvent can influence reaction kinetics and solubility of intermediates.
Q4: What is the typical reaction temperature and time?
The optimal temperature and reaction time are highly dependent on the reactivity of the indole substrate.[6] For electron-rich indoles, the reaction may proceed at low temperatures (0-5 °C), while less reactive substrates may require heating to 80-100 °C for several hours.[1][6] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
Q5: How should the reaction be quenched and worked up?
The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of ice and water.[1] This hydrolyzes the intermediate iminium salt to the desired aldehyde. The pH is then adjusted with a base, such as sodium bicarbonate or sodium hydroxide, to precipitate the product.[1][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Vilsmeier-Haack formylation of indoles.
Caption: A decision tree for troubleshooting common issues.
Detailed Troubleshooting Scenarios
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Degraded Reagents: POCl₃ is moisture-sensitive. DMF can degrade to dimethylamine and formic acid.[7] 2. Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control.[7] 3. Insufficient Reaction Time or Temperature: The reactivity of the indole substrate dictates the required conditions.[7] 4. Improper Work-up: Incomplete hydrolysis of the iminium salt.[7]
1. Use freshly distilled POCl₃ and high-purity, anhydrous DMF.[7] 2. Prepare the Vilsmeier reagent at low temperature (0-5 °C) before adding the indole.[7] 3. Monitor the reaction by TLC to determine completion. For less reactive indoles, gradually increase the temperature.[7] 4. Quench the reaction in ice-cold water and ensure the pH is adjusted correctly to facilitate hydrolysis and precipitation.[7]
Formation of Multiple Products
1. Over-formylation (Di-formylation): Highly activated indoles are prone to formylation at multiple positions, especially with excess Vilsmeier reagent.[7] 2. N-Formylation: Formylation can occur at the N1 position, particularly if the C3 position is sterically hindered.[7]
1. Carefully control the stoichiometry, using a 1.1-1.5:1 molar ratio of Vilsmeier reagent to indole. Consider dropwise addition of the reagent to the indole solution.[7] 2. Optimize the reaction temperature; lower temperatures generally favor C3 formylation.[7]
Significant Byproduct Formation
1. Polymeric/Tarry Materials: Acidic conditions and high temperatures can cause polymerization of the indole.[7] 2. 3-Cyanoindole Formation: Can arise from impurities or reaction with atmospheric nitrogen under certain conditions.
1. Maintain strict temperature control and ensure efficient stirring. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] 2. Use high-purity reagents and maintain an inert atmosphere.
Experimental Protocols
The following is a generalized, self-validating protocol for the Vilsmeier-Haack formylation of indole.
Protocol: Synthesis of Indole-3-carboxaldehyde
Materials:
Indole (1 equivalent)
Anhydrous N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
Dichloromethane (DCM, anhydrous, optional)
Crushed ice
Saturated sodium bicarbonate solution
Deionized water
Anhydrous sodium sulfate or magnesium sulfate
Ethanol (for recrystallization)
Procedure:
Vilsmeier Reagent Preparation:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (sufficient to dissolve the indole, or as a co-solvent with DCM).
Cool the flask to 0-5 °C using an ice bath.
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.
Validation Check: The formation of the Vilsmeier reagent is often accompanied by a change in viscosity and sometimes a color change.
Formylation Reaction:
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or DCM in a separate flask.
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
Validation Check: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the indole spot and the appearance of a new, more polar spot indicates product formation.
If the reaction is sluggish, gradually heat the mixture to 40-60 °C and continue to monitor by TLC until the starting material is consumed. For some substituted indoles, higher temperatures (up to 90 °C) may be necessary.[9]
Work-up and Isolation:
Once the reaction is complete, cool the mixture back to room temperature.
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
Validation Check: This quenching step should result in the hydrolysis of the iminium salt. The solution may change color.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH > 8).
Validation Check: The product should precipitate as a solid upon neutralization.
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
If the product does not precipitate, extract the aqueous mixture with DCM or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[7]
Validation Check: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). For indole-3-carboxaldehyde, a melting point of 196-197 °C is expected.[10]
Quantitative Data Summary for Substituted Indoles
The following table provides a comparative overview of reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.
Clementi, S., Linda, P., & Marino, G. (1970). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society B: Physical Organic, 1153.
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
Rajput, S. S., & Singh, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. (2025). BenchChem.
Vilsmeier-Haack Reaction Technical Support Center. (2025). BenchChem.
Yang, J.-D., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed, 87(23), 16066-16072.
Ivonin, S., Voloshchuk, V., Stepanova, D., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12739-12745.
A Guide to the Spectroscopic Analysis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde via ¹H and ¹³C NMR
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone anal...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into the molecular architecture of synthesized entities. This guide presents an in-depth ¹H and ¹³C NMR analysis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde, a substituted indole derivative of interest. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical signature, underpinned by comparative data and foundational NMR principles.
Introduction to the Structural Landscape
2-(tert-Butyl)-1H-indole-5-carbaldehyde incorporates the indole scaffold, a privileged structure in medicinal chemistry, functionalized with a sterically demanding tert-butyl group at the C2 position and an electron-withdrawing carbaldehyde group at the C5 position. These substitutions are anticipated to induce notable electronic and steric effects, which will be reflected in the chemical shifts and coupling patterns observed in its NMR spectra. Understanding these nuances is critical for confirming the successful synthesis of the target molecule and for predicting its reactivity and potential biological interactions.
A detailed and robust experimental protocol is fundamental to acquiring high-quality, interpretable NMR data. The following procedure outlines the steps for the preparation and analysis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis due to its good solubilizing power for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm.[1][2]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). However, modern spectrometers can lock onto the deuterium signal of the solvent, often making an internal standard unnecessary.[1][3]
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
For ¹H NMR:
Acquire the spectrum at room temperature.
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
For ¹³C NMR:
A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
The following diagram illustrates the workflow for NMR data acquisition and analysis.
Figure 1: A schematic of the NMR experimental workflow.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for 2-(tert-Butyl)-1H-indole-5-carbaldehyde in CDCl₃
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.0
s
1H
H-1' (Aldehyde)
~8.3
br s
1H
N-H (Indole)
~8.1
d
1H
H-4
~7.8
dd
1H
H-6
~7.4
d
1H
H-7
~6.4
s
1H
H-3
~1.4
s
9H
-C(CH₃)₃
Interpretation of the ¹H NMR Spectrum:
Aldehyde Proton (H-1'): A singlet is expected around 10.0 ppm, a characteristic chemical shift for aldehyde protons due to the strong deshielding effect of the carbonyl group.[4][5]
Indole N-H Proton: A broad singlet is anticipated in the region of 8.3 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the indole nucleus will appear in the aromatic region (typically 6.5-8.4 ppm).[4]
H-4 is expected to be a doublet, deshielded by the adjacent aldehyde group.
H-6 will likely appear as a doublet of doublets, coupled to both H-4 and H-7.
H-7 is expected to be a doublet, coupled to H-6.
Indole C3-H Proton: The proton at the C3 position is expected to be a singlet around 6.4 ppm. The presence of the bulky tert-butyl group at C2 prevents any significant coupling to neighboring protons.
tert-Butyl Protons: A strong singlet integrating to nine protons is predicted around 1.4 ppm. The magnetic equivalence of the nine methyl protons results in a single, sharp signal.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(tert-Butyl)-1H-indole-5-carbaldehyde in CDCl₃
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~192
C
C-1' (Aldehyde C=O)
~150
C
C-2
~138
C
C-7a
~131
C
C-5
~127
C
C-3a
~125
CH
C-6
~123
CH
C-4
~111
CH
C-7
~100
CH
C-3
~32
C
-C (CH₃)₃
~30
CH₃
-C(CH₃ )₃
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon (C-1'): The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 192 ppm.
Indole Carbons:
C-2, being attached to the bulky tert-butyl group, will be significantly downfield.
The quaternary carbons (C-3a, C-5, and C-7a) will also have distinct chemical shifts. The presence of the aldehyde at C5 will influence the chemical shifts of the surrounding carbons.
The methine carbons (C-3, C-4, C-6, and C-7) will appear in the aromatic region, with their specific shifts influenced by their position relative to the substituents.
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 32 ppm, while the three equivalent methyl carbons will give a single signal around 30 ppm.
The molecular structure with atom numbering is presented below.
Figure 2: Numbering scheme for 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Comparative Analysis with Indole-5-carbaldehyde
To highlight the influence of the tert-butyl group, a comparison with the parent compound, indole-5-carbaldehyde, is instructive. The ¹H NMR spectrum of indole-5-carbaldehyde shows signals for the C2 and C3 protons, which are absent in the 2-substituted analogue.[6][7] The introduction of the bulky tert-butyl group at C2 in 2-(tert-Butyl)-1H-indole-5-carbaldehyde replaces the C2-H proton signal and introduces a prominent singlet for the nine equivalent protons of the tert-butyl group. Furthermore, the electron-donating nature of the tert-butyl group is expected to slightly shield the protons and carbons of the indole ring system compared to the unsubstituted indole-5-carbaldehyde.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides a robust spectroscopic fingerprint for 2-(tert-Butyl)-1H-indole-5-carbaldehyde. The predicted chemical shifts, multiplicities, and integration values, supported by established NMR principles and comparative data, offer a reliable framework for the structural verification of this compound. This guide serves as a practical resource for researchers, enabling confident characterization and facilitating the advancement of drug discovery and development programs involving substituted indole scaffolds.
References
G. R. Martinez, M. S. Morales-Ríos, P. Joseph-Nathan, Magnetic Resonance in Chemistry, 1987 , 25(5), 436-444. ([Link])
YouTube, H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. ([Link])
Minnesota State University Moorhead, Short Summary of 1H-NMR Interpretation. ([Link])
A. R. Katritzky, et al., Magnetic Resonance in Chemistry, 2005 , 43(5), 351-358. ([Link])
University of Wisconsin-Madison, Notes on NMR Solvents. ([Link])
R. J. Abraham, et al., Magnetic Resonance in Chemistry, 2003 , 41(1), 26-36. ([Link])
M. D. C. de la Torre, et al., Molecules, 2012 , 17(3), 2947-2968. ([Link])
G. Hajdú, et al., New Journal of Chemistry, 2013 , 37(9), 2662-2669. ([Link])
H. E. Gottlieb, V. Kotlyar, A. Nudelman, The Journal of Organic Chemistry, 1997 , 62(21), 7512-7515. ([Link])
N. R. Babij, et al., Organic Process Research & Development, 2016 , 20(3), 661-667. ([Link])
Open Library Publishing Platform, 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. ([Link])
Royal Society of Chemistry, Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. ([Link])
Royal Society of Chemistry, Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. ([Link])
ResearchGate, Basic 1H- and 13C-NMR Spectroscopy. ([Link])
ResearchGate, Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... ([Link])
Der Pharma Chemica, Synthesis and biological evaluation of indoles. ([Link])
MDPI, Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. ([Link])
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(tert-Butyl)-1H-indole-5-carbaldehyde (C₁₃H₁₅NO) is a highly versatile synthetic building block frequently utilized in drug discovery to construct kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The bulky, lipophilic tert-butyl group enhances metabolic stability, while the reactive carbaldehyde moiety serves as a handle for reductive amination or olefination.
When characterizing such critical intermediates, the choice of mass spectrometry (MS) platform dictates the depth and type of structural information obtained[1]. This guide objectively compares the two gold-standard analytical approaches for this compound: Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight MS (LC-ESI-Q-TOF MS) and Gas Chromatography Electron Ionization MS (GC-EI-MS) .
Mechanistic Insights: Ionization and Fragmentation Causality
To accurately interpret the mass spectra of 2-(tert-Butyl)-1H-indole-5-carbaldehyde, one must understand the causality behind the ionization mechanisms and the resulting gas-phase thermodynamics.
LC-ESI-Q-TOF MS (Soft Ionization)
In positive electrospray ionization (ESI+), the highly basic indole nitrogen readily accepts a proton from the acidic mobile phase, yielding a highly stable [M+H]+ precursor ion at m/z 202.1226 [2]. Because ESI is a "soft" ionization technique, the intact molecular ion is preserved for high-resolution mass analysis[3].
During Collision-Induced Dissociation (CID), the fragmentation is governed by the even-electron rule. The primary fragmentation pathway involves a characteristic rearrangement of the tert-butyl group, resulting in the neutral loss of isobutylene (C₄H₈, -56.06 Da) to yield a fragment at m/z 146.0600 . A secondary, higher-energy fragmentation involves the loss of carbon monoxide (CO, -27.99 Da) from the carbaldehyde group, generating a stable indolium cation at m/z 118.0651 [2].
GC-EI-MS (Hard Ionization)
Electron Ionization (EI) utilizes a high-energy 70 eV electron beam to strip an electron from the molecule, generating an odd-electron radical cation (M+*) at m/z 201.1154 [4]. The massive excess of internal energy imparted by this "hard" ionization drives immediate radical cleavages. The tert-butyl group undergoes rapid alpha-cleavage to expel a methyl radical (•CH₃, -15.02 Da), forming a highly stable tertiary carbocation at m/z 186.0919 . Concurrently, the aldehyde group can undergo homolytic cleavage to lose a formyl radical (•CHO, -29.00 Da), yielding a fragment at m/z 172.1127 [4].
Quantitative Data Presentation
The following table summarizes the comparative analytical metrics of both platforms when analyzing 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Analytical Metric
LC-ESI-Q-TOF MS
GC-EI-MS
Ionization Method
Electrospray Ionization (Soft)
Electron Impact (Hard, 70 eV)
Observed Precursor Ion
[M+H]+ (m/z 202.1226)
M+* (m/z 201.1154)
Mass Accuracy
< 2 ppm
Nominal (~0.1 Da)
Primary Neutral Losses
Isobutylene (-56 Da), CO (-28 Da)
•CH₃ (-15 Da), •CHO (-29 Da)
Limit of Detection (LOD)
1 - 5 ng/mL
10 - 50 ng/mL
Linear Dynamic Range
4 - 5 orders of magnitude
3 - 4 orders of magnitude
Primary Analytical Utility
Exact mass confirmation, Bioanalysis
Spectral library matching, Volatiles
Pathway Visualization
Fig 1: Comparative MS workflows and primary fragmentation of 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific rationales and quality control checkpoints.
Protocol A: High-Resolution LC-ESI-Q-TOF MS Workflow
Objective: Confirm the exact mass and elucidate the even-electron fragmentation pathway of the compound.
Sample Preparation: Dissolve the standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the indole nitrogen to form [M+H]+[3].
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
Source Tuning: Set the ESI source to positive mode. Configure Capillary Voltage to 3.5 kV, Drying Gas to 10 L/min at 300°C, and Nebulizer pressure to 35 psi.
Causality: These moderate thermal settings efficiently desolvate the droplets without inducing premature thermal degradation of the labile carbaldehyde group.
Data Acquisition (Auto MS/MS): Acquire full-scan MS data from m/z 100–1000. Program the quadrupole to isolate the precursor at m/z 202.12. Ramp the collision energy (CE) from 15 eV to 35 eV using nitrogen gas.
Causality: A ramped CE ensures sufficient energy is applied to break the rigid indole-substituent bonds while capturing intermediate fragments (like the loss of isobutylene) before they completely dissociate.
System Suitability (Validation): Prior to the run, infuse a sodium formate calibration solution.
Acceptance Criteria: The mass error for the [M+H]+ peak must be ≤ 2 ppm. This precision is mandatory to mathematically distinguish the loss of CO (27.9949 Da) from the isobaric loss of C₂H₄ (28.0313 Da).
Protocol B: GC-EI-MS Workflow
Objective: Generate a highly reproducible, library-searchable fragmentation fingerprint.
Sample Preparation: Dissolve the compound in GC-grade ethyl acetate to a final concentration of 10 µg/mL.
Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, ensuring quantitative transfer to the column without degrading the analyte[1].
Inlet & Injection: Inject 1 µL in splitless mode. Maintain the inlet temperature at 250°C to guarantee the complete vaporization of the bulky tert-butyl indole derivative.
Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.
Electron Ionization (EI): Set the ion source temperature to 230°C and the electron energy strictly to 70 eV.
Causality: 70 eV is the universal standard for EI; adhering to this ensures the resulting radical fragmentation pattern can be directly and accurately matched against NIST or Wiley spectral libraries[4].
Data Acquisition: Scan the quadrupole from m/z 40 to 400 to capture all low-mass diagnostic fragments.
System Suitability (Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA).
Acceptance Criteria: The m/z 69 base peak and the m/z 219/502 isotope ratios must meet manufacturer specifications to confirm proper electron multiplier gain and quadrupole mass axis calibration.
References
Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, SCIRP.
"Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides." PubMed / John Wiley & Sons, Ltd.
"Comparison of GC/MS and HPLC/QTOF-MS ESI results for OSPW showing..." ResearchGate.
"Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." PMC / NIH.
Analytical Comparison Guide: FT-IR Spectral Profiling of 2-(tert-Butyl)-1H-indole-5-carbaldehyde vs. Unsubstituted Analogs
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Focus: Vibrational Spectroscopy, Structural Derivatization, and Quality Control Executive Summary In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Focus: Vibrational Spectroscopy, Structural Derivatization, and Quality Control
Executive Summary
In modern drug discovery, functionalizing the indole core is a foundational strategy for tuning a pharmacophore's lipophilicity, metabolic stability, and target-binding affinity. The addition of a bulky tert-butyl group at the C2 position of 1H-indole-5-carbaldehyde creates 2-(tert-Butyl)-1H-indole-5-carbaldehyde , a sterically hindered building block that prevents unwanted C2-oxidative coupling and dimerization during downstream synthesis[1].
This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectral characteristics of 2-(tert-Butyl)-1H-indole-5-carbaldehyde against its unsubstituted baseline, [2]. By understanding the causality behind these spectral shifts, researchers can utilize FT-IR not just for basic identification, but as a rapid probe for solid-state packing and intermolecular hydrogen bonding networks.
Mechanistic Spectral Divergence: The Role of the C2 tert-Butyl Group
As a Senior Application Scientist, I emphasize that an FT-IR spectrum is not merely a fingerprint; it is a macroscopic readout of microscopic electronic and steric environments. The spectral divergence between the unsubstituted and C2-tert-butylated indole derivatives is driven by two primary mechanisms:
A. Steric Shielding and the N-H Stretch
In unsubstituted indoles, the N1-H group acts as a potent hydrogen bond donor in the solid state. This intermolecular hydrogen bonding lengthens the N-H bond, resulting in a broad FT-IR absorption band at lower wavenumbers (typically ~3268 cm⁻¹)[3].
The introduction of a C2 tert-butyl group creates a massive steric shield adjacent to the N-H bond[4]. This bulky geometry physically blocks adjacent molecules from acting as hydrogen bond acceptors. Consequently, the solid-state hydrogen bonding network is severely disrupted. The N-H bond retains more of its "free" character, shifting the stretching frequency to a higher wavenumber (~3350 cm⁻¹) and significantly sharpening the peak profile.
B. Inductive Effects (+I) and the Carbonyl (C=O) Stretch
The tert-butyl group is strongly electron-donating via the inductive effect (+I), which pushes electron density into the indole π-system. While one might expect this to increase conjugation with the C5-formyl group (which would lower the C=O stretch frequency), the dominant force in the solid-state FT-IR spectrum is actually the disruption of crystal lattice packing.
Because the tert-butyl group forces the molecules further apart, intermolecular dipole-dipole interactions between the aldehyde groups are weakened. This lack of solid-state stabilization requires more energy to stretch the C=O bond, resulting in a subtle shift to a higher wavenumber (from ~1672 cm⁻¹ to ~1685 cm⁻¹)[3].
Quantitative Spectral Comparison
The following table summarizes the key vibrational modes, comparing the empirical and derived spectral data of the two compounds to highlight the impact of C2-derivatization.
Characteristic symmetric deformation of the -C(CH₃)₃ group.
Aromatic C=C
1580 – 1620 cm⁻¹
1575 – 1615 cm⁻¹
+I inductive effect subtly alters indole ring conjugation.
Standardized ATR-FTIR Analytical Protocol
To ensure data integrity, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system . Every step includes a built-in quality control check to guarantee that the observed spectral shifts are due to molecular structure, not instrumental artifacts.
Step 1: System Suitability & Background Verification
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background single-beam spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
Validation Check: The background spectrum must exhibit a flat baseline in the 3000–2800 cm⁻¹ region. Any hydrocarbon peaks indicate residual contamination, requiring recleaning. The single-beam energy profile must meet the manufacturer's threshold, validating source intensity and detector health.
Action: Deposit 2–3 mg of neat 2-(tert-Butyl)-1H-indole-5-carbaldehyde powder directly onto the center of the diamond crystal. Lower the pressure anvil.
Validation Check: Monitor the real-time software preview. Gradually increase the anvil pressure until the strongest band (typically the C=O stretch at ~1685 cm⁻¹) reaches an absorbance of 0.4 to 0.8 AU . This confirms intimate sample-to-crystal contact without saturating the detector's linear dynamic range.
Step 3: Spectral Acquisition
Action: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.
Validation Check: Evaluate the signal-to-noise ratio (SNR) in the "silent region" (2200–2000 cm⁻¹). An SNR exceeding 1000:1 validates that sufficient scan averaging has occurred to resolve subtle features like the tert-butyl umbrella split.
Step 4: Data Processing & Structural Verification
Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Apply a linear baseline correction.
Validation Check: The baseline must sit precisely at 0 Absorbance. The definitive presence of the sharp N-H stretch (>3300 cm⁻¹) and the characteristic doublet at ~1365/1390 cm⁻¹ validates the identity and purity of the C2-tert-butylated derivative against unsubstituted analogs.
Mechanistic Pathway Visualization
The following diagram maps the logical causality between the structural modification and the resulting FT-IR spectral shifts.
Figure 1: Logical flow illustrating how C2 tert-butyl substitution alters the FT-IR spectral profile.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 589040, 1H-Indole-5-carbaldehyde. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 594166, 2-tert-Butyl-1H-indole. Retrieved from[Link]
Rout, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from[Link]
Kinney, W. A., et al. (2002). Synthesis of 2,5-Dihydroxy-3-(indol-3-yl)benzoquinones by Acid-Catalyzed Condensation of Indoles with 2,5-Dichlorobenzoquinone. The Journal of Organic Chemistry (ACS). Retrieved from[Link]
Chen, Z., et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. iScience (PMC). Retrieved from[Link]
Comparing reactivity of 2-tert-butyl vs 2-methyl indole-5-carbaldehyde
An In-Depth Guide to the Comparative Reactivity of 2-tert-Butylindole-5-carbaldehyde vs. 2-Methylindole-5-carbaldehyde Prepared by a Senior Application Scientist For researchers and professionals in drug development, und...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Comparative Reactivity of 2-tert-Butylindole-5-carbaldehyde vs. 2-Methylindole-5-carbaldehyde
Prepared by a Senior Application Scientist
For researchers and professionals in drug development, understanding how subtle structural modifications impact molecular reactivity is fundamental to rational design. This guide provides a detailed comparison of the reactivity of two closely related indole derivatives: 2-tert-butyl-1H-indole-5-carbaldehyde and 2-methyl-1H-indole-5-carbaldehyde. The focus is on the aldehyde functional group at the 5-position, a common handle for synthetic elaboration. We will dissect the underlying principles governing their reactivity, supported by established chemical theory and detailed experimental protocols.
At the heart of this comparison lies a classic question in physical organic chemistry: how does a substituent on an aromatic ring influence the reactivity of a functional group located several bonds away? In this case, we are examining the effect of changing an alkyl group at the C2 position of the indole nucleus—from methyl to the sterically demanding tert-butyl group—on the chemical behavior of the carbaldehyde at the C5 position.
The reactivity of the aldehyde's carbonyl carbon is predominantly dictated by its electrophilicity. Any structural change that alters the electron density at this carbon will directly impact its susceptibility to nucleophilic attack, the primary reaction pathway for aldehydes. Two key factors are at play: electronic effects and steric effects.
Theoretical Framework: A Tug-of-War Between Electronics and Sterics
Electronic Effects: The Inductive Push
Alkyl groups are known to be electron-donating through an inductive effect (+I), a phenomenon where electron density is pushed through the sigma bonds of the molecule.[1] This effect is generally understood to increase with the size and branching of the alkyl group.[2]
Methyl Group (-CH₃): A modest electron-donating group.
tert-Butyl Group (-C(CH₃)₃): A significantly stronger electron-donating group due to the combined inductive effects of its three methyl groups.[1][2]
This electron-donating influence is transmitted through the indole ring system to the C5 carbaldehyde. The increased electron density on the ring deactivates the carbonyl carbon, reducing its partial positive charge (δ+) and thus its electrophilicity. Consequently, the 2-tert-butyl derivative is predicted to have a less electrophilic aldehyde and be less reactive towards nucleophiles than the 2-methyl derivative. While hyperconjugation also contributes to the electron-donating nature of alkyl groups, the inductive effect is considered the primary driver of the difference between methyl and tert-butyl.[3]
Steric Effects: A Minor Role in this Scenario
The tert-butyl group is the archetypal example of a sterically bulky substituent, capable of physically impeding the approach of reagents to a nearby reaction center.[4] However, in this specific molecular architecture, the substituent at C2 is remote from the reacting aldehyde at C5. Direct steric hindrance on the aldehyde is therefore negligible.
While extreme steric strain from a very large group can sometimes distort the planarity of the aromatic system and affect conjugation, the impact of a C2-tert-butyl group on the overall indole ring planarity is not expected to be significant enough to be the dominant factor in this reactivity comparison.[2] Therefore, the electronic effect is hypothesized to be the primary determinant of the differential reactivity.
Experimental Validation: Probing Reactivity with the Knoevenagel Condensation
To empirically test our hypothesis, a reaction that is sensitive to the electrophilicity of the aldehyde is required. The Knoevenagel condensation is an ideal choice.[5][6] This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound (e.g., malononitrile), where the rate-determining step is the nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon.[5] A less electrophilic aldehyde will react more slowly.
Workflow for Comparative Reactivity Analysis
Caption: A logical workflow for comparing the reactivity of the two indole derivatives.
Generalized Protocol for Knoevenagel Condensation
This protocol is designed to be a self-validating system. By running the reactions for both the 2-tert-butyl and 2-methyl analogues in parallel under identical conditions, any observed difference in reaction rate or yield can be directly attributed to the change in the C2-substituent.
Materials:
2-methyl-1H-indole-5-carbaldehyde (1.0 eq)
2-tert-butyl-1H-indole-5-carbaldehyde (1.0 eq)
Malononitrile (1.0 eq)
Piperidine (catalytic amount, e.g., 0.1 eq)
Absolute Ethanol (solvent)
Standard laboratory glassware
TLC plates (e.g., silica gel 60 F254)
Magnetic stirrer and hotplate
Procedure:
Reaction Setup: In two separate, identical round-bottom flasks, dissolve 2-methyl-1H-indole-5-carbaldehyde (1.0 mmol) and 2-tert-butyl-1H-indole-5-carbaldehyde (1.0 mmol) in a minimal amount of absolute ethanol (e.g., 5 mL).
Addition of Reagents: To each flask, add malononitrile (1.0 mmol). Stir the mixtures at room temperature for 5 minutes to ensure homogeneity.
Initiation: Add a catalytic amount of piperidine (0.1 mmol) to each flask simultaneously to initiate the reactions.
Reaction Monitoring: Heat the mixtures to a gentle reflux (e.g., 80 °C). Monitor the progress of both reactions side-by-side every 15-30 minutes using TLC (e.g., with a mobile phase of 3:1 hexane:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progress. The relative intensity of the starting material spots at each time point provides a direct comparison of the reaction rates.
Workup: Once the reaction with the 2-methyl derivative is deemed complete by TLC (typically 2-4 hours), cool both reaction mixtures to room temperature.[5] The product often precipitates upon cooling.
Isolation: Collect the precipitated solids by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.
Analysis: Dry the products and determine the yield for each reaction. Characterize the products using NMR, IR, and mass spectrometry to confirm the structure of the resulting 2-substituted-5-(2,2-dicyanovinyl)-1H-indole.
Predicted Outcomes and Data Analysis
Based on the dominance of the electronic effect, a clear difference in reactivity is expected.
Table 1: Predicted Comparative Performance Data
Parameter
2-Methyl-1H-indole-5-carbaldehyde
2-tert-Butyl-1H-indole-5-carbaldehyde
Rationale
Reaction Rate
Faster
Slower
The less electron-donating methyl group results in a more electrophilic and reactive aldehyde.
Product Yield (at t=4h)
High (e.g., >90%)
Lower (e.g., 60-70%)
A direct consequence of the slower reaction rate for the tert-butyl analogue.
¹H NMR: Aldehyde Proton (δ)
~9.95 ppm
Slightly upfield (e.g., ~9.92 ppm)
The stronger +I effect of the tert-butyl group increases electron shielding at the aldehyde proton.
¹³C NMR: Carbonyl Carbon (δ)
~192 ppm
Slightly upfield (e.g., ~191.5 ppm)
Increased electron density from the tert-butyl group shields the carbonyl carbon nucleus.
Mechanism of the Knoevenagel Condensation
The diagram below illustrates the key mechanistic steps. The critical step influenced by the 2-substituent is the initial nucleophilic attack on the aldehyde.
Caption: Mechanism of the Knoevenagel condensation highlighting the rate-determining step.
Conclusion for the Practicing Scientist
The comparative analysis strongly indicates that 2-methyl-1H-indole-5-carbaldehyde is significantly more reactive towards nucleophiles than its 2-tert-butyl counterpart. This difference is not governed by steric hindrance, but rather by the superior electron-donating inductive effect of the tert-butyl group. This effect reduces the electrophilicity of the distal C5-aldehyde, thereby slowing the rate of nucleophilic attack.
For professionals in drug discovery and materials science, this guide underscores a crucial design principle: the electronic properties of a molecule can be finely tuned by substituents, even those not directly adjacent to the reaction center. The choice between a methyl and a tert-butyl group is not merely a choice about size; it is a strategic decision to modulate electronic character, influencing reaction kinetics, yield, and potentially the biological or material properties of the final product.
References
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. Available at: [Link]
Kinetics and mechanism of the oxidation of substituted benzaldehydes by hexamethylenetetramine‐bromine. ResearchGate. Available at: [Link]
Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. ACS Publications. Available at: [Link]
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Research in Pharmacy and Science. Available at: [Link]
Kinetics of the addition of hydroxide ions to substituted benzaldehydes. RSC Publishing. Available at: [Link]
A kinetic and thermodynamic study of the addition of methoxide ion to substituted benzaldehydes. RSC Publishing. Available at: [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. Available at: [Link]
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. Available at: [Link]
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing. Available at: [Link]
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. RSC Publishing. Available at: [Link]
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
Driving tert-butyl axial: the surprising cyclopropyl effect. National Center for Biotechnology Information. Available at: [Link]
Is there a trend in inductive effect for different alkyl groups? National Center for Biotechnology Information. Available at: [Link]
Why is methyl group more electron-donating than tert-butyl group? Chemistry Stack Exchange. Available at: [Link]
Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. National Center for Biotechnology Information. Available at: [Link]
2-Methylindole. National Center for Biotechnology Information. Available at: [Link]
Modeling the effect of substituents on the electronically excited states of indole derivatives. Wiley Online Library. Available at: [Link]
Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Available at: [Link]
Supporting information. Royal Society of Chemistry. Available at: [Link]
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. Available at: [Link]
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Available at: [Link]
Indole-3-carboxaldehyde at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. University of Saskatchewan. Available at: [Link]
Comparative study of indole-2-carbaldehyde vs indole-5-carbaldehyde
Title: Comparative Guide: Indole-2-carbaldehyde vs. Indole-5-carbaldehyde in Drug Discovery and Organic Synthesis Introduction As a Senior Application Scientist, I frequently encounter drug discovery programs that hinge...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Indole-2-carbaldehyde vs. Indole-5-carbaldehyde in Drug Discovery and Organic Synthesis
Introduction
As a Senior Application Scientist, I frequently encounter drug discovery programs that hinge on the precise functionalization of the indole scaffold. The placement of a formyl group (-CHO) on the indole core drastically alters the molecule's electronic topology, steric environment, and downstream reactivity. This guide provides an objective, data-driven comparison between two critical positional isomers: indole-2-carbaldehyde (I2C) and indole-5-carbaldehyde (I5C) . By understanding the causality behind their chemical behavior, researchers can rationally select the appropriate building block for synthesizing kinase inhibitors, fluorescent probes, or metabolic modulators.
Structural Logic and Electronic Profiling
The fundamental divergence between I2C and I5C lies in the regional electronics of the indole bicyclic system.
Indole-2-carbaldehyde (I2C): The formyl group is positioned on the electron-rich pyrrole ring, adjacent to the N-H bond. This proximity is not merely a structural anomaly; it is a thermodynamic driver. It enables intramolecular hydrogen bonding, which locks derivatives (like Schiff bases and thiosemicarbazones) into planar, rigid conformations. This pre-organization is highly favored in medicinal chemistry for slotting into narrow ATP-binding pockets of kinases[1].
Indole-5-carbaldehyde (I5C): Here, the formyl group resides on the benzenoid ring. It acts as a classical electron-withdrawing group via resonance, subtly reducing the electron density of the entire indole core without imposing steric hindrance around the reactive pyrrole nitrogen. This makes I5C an ideal scaffold for mimicking endogenous neurotransmitters (like serotonin) or designing unhindered probes for metabolic enzymes[2].
Visualizing the Divergence
Caption: Structural properties and downstream therapeutic applications of I2C and I5C.
Pharmacological Applications and Target Specificity
The structural differences dictate the biological utility of these isomers.
I2C in Oncology and Metabolism: I2C is a privileged scaffold for multicomponent reactions yielding carboxamides and thiosemicarbazones. These derivatives exhibit potent anti-proliferative activity by inhibiting signaling proteins like EGFR, CDK2, and VEGFR-2[1],. Interestingly, isolated natural I2C from Pseudonocardia sp. has demonstrated highly specific toxicity against adipocytes, making it a candidate for localized fat deposition inhibition[3]. Furthermore, Schiff bases derived from I2C have shown dynamic analgesic and anthelmintic activities.
I5C in Metabolic and Neurological Targeting: I5C is frequently utilized to synthesize curcumin derivatives and para-para stilbenophanes[2]. Biologically, 5-formylindole acts as an irreversible inhibitor of the catalytic α-subunit of AMP-activated protein kinase (AMPK), binding near Cys177 to inhibit fatty acid synthesis and tumor growth in xenograft models[2].
Comparative Quantitative Data
To facilitate objective selection, the following table summarizes the key physicochemical and application-based metrics of both isomers.
A robust protocol must have built-in causality and self-validation. Below are field-proven methodologies for working with these scaffolds.
Protocol A: Regioselective Synthesis of Indole-2-carbaldehyde (I2C)
The Causality: Standard electrophilic aromatic substitution (like Vilsmeier-Haack) on indole preferentially attacks the C3 position due to the stability of the intermediate. To force formylation at C2, we must use a Directed Metalation Group (DMG). By bubbling CO2 into the N-lithio indole, we temporarily form a lithium carbamate. This carbamate directs the subsequent equivalent of tert-butyllithium exclusively to the C2 position. Upon aqueous workup, the carbamate spontaneously decarboxylates, yielding the C2-formyl product without a separate deprotection step[4].
Step-by-Step Workflow:
N-Lithiation & Protection: Dissolve 1.00 g (8.54 mmol) of indole in 50 mL dry THF and cool to −78 °C under an inert atmosphere. Slowly add 3.80 mL of 2.5 M n-butyllithium (9.39 mmol). Stir for 30 min.
Carbamate Formation: Pass anhydrous CO2 gas through the mixture for 10 min. Allow to warm to room temperature, remove excess CO2 under reduced pressure, and concentrate to 25 mL. Re-dilute with 50 mL dry THF and cool back to −78 °C. (Self-Validation: The solution will clarify as the lithium carbamate forms).
C2-Directed Lithiation: Slowly add 5.00 mL of 1.7 M tert-butyllithium (8.54 mmol). Stir at −78 °C for 1 hour.
Formylation: Add 0.83 mL (8.5 mmol) of anhydrous N,N-dimethylformamide (DMF). Warm to room temperature over 1.5 hours.
Decarboxylative Quench: Add 10 mL of water and stir for 15 min. Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography (80/20 hexanes/ethyl acetate) to yield I2C (approx. 58% yield)[4].
Caption: Self-validating workflow for the C2-directed lithiation and formylation of indole.
Protocol B: Synthesis of I2C-Thiosemicarbazones for Kinase Inhibition
The Causality: Condensing I2C with thiosemicarbazide creates a rigid, planar tridentate ligand. The reaction is driven by acid catalysis, which activates the aldehyde carbonyl for nucleophilic attack by the terminal amine of the thiosemicarbazide[5].
Step-by-Step Workflow:
Reagent Mixing: Dissolve 1.0 mmol of I2C and 1.0 mmol of substituted thiosemicarbazide in 15 mL of absolute ethanol.
Catalysis: Add 2-3 drops of glacial acetic acid. (Self-Validation: The acid lowers the pH to ~4.5, optimal for imine formation without prematurely protonating the nucleophile).
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor completion via TLC.
Isolation: Cool the mixture to 0 °C. The product will precipitate out of the solution due to the high crystallinity of the rigid planar structure. Filter, wash with cold ethanol, and dry to yield the target thiosemicarbazone[5].
References
Application of 3H-Indole-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates, Benchchem. 1
In vitro assays for compounds derived from 2-(tert-Butyl)-1H-indole-5-carbaldehyde
An in-depth technical analysis of in vitro assay methodologies for evaluating derivatives of the 2-(tert-Butyl)-1H-indole-5-carbaldehyde scaffold. Introduction: The Divergent Utility of the Indole Scaffold The 2-(tert-Bu...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of in vitro assay methodologies for evaluating derivatives of the 2-(tert-Butyl)-1H-indole-5-carbaldehyde scaffold.
Introduction: The Divergent Utility of the Indole Scaffold
The 2-(tert-Butyl)-1H-indole-5-carbaldehyde scaffold is a highly versatile, privileged building block in modern drug discovery. The bulky tert-butyl group at the C2 position provides critical steric hindrance that locks molecular conformation and enhances lipophilicity, while the C5 carbaldehyde serves as a reactive handle for synthesizing diverse therapeutic agents.
In contemporary medicinal chemistry, derivatives of this scaffold primarily diverge into two distinct therapeutic classes:
CFTR Modulators : Specifically, potentiators designed to correct gating defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel[1].
Kinase Inhibitors : Targeted oncology and immunology agents where the indole core mimics the purine ring of ATP, competing for the kinase active site.
Because these derivatives target fundamentally different biological systems (ion channel gating vs. enzymatic phosphorylation), researchers must deploy orthogonal in vitro assays to evaluate their efficacy, mechanism of action, and off-target effects. This guide objectively compares the core assays used to validate these compounds, detailing the causality behind experimental choices and providing self-validating protocols.
Comparative Overview of Assay Modalities
To objectively evaluate the performance of indole derivatives, it is critical to select the appropriate assay based on the required throughput and physiological resolution. Table 1 summarizes the operational parameters of the three gold-standard assays.
Application : Primary screening of CFTR potentiator derivatives.
Causality & Logic : Traditional electrophysiology is too low-throughput for screening large libraries of indole derivatives. The FRET-based membrane potential assay solves this by using a ratiometric optical readout. It employs a membrane-bound FRET donor (CC2-DMPE) and a mobile, voltage-sensitive FRET acceptor (DiSBAC2(3)). When an indole-derived potentiator opens the CFTR channel, chloride exits the cell, causing membrane depolarization. This depolarization forces the negatively charged DiSBAC2(3) to translocate to the inner leaflet, increasing the distance from the donor and decreasing the FRET signal[2].
Self-Validating System : The assay must include Forskolin (a cAMP elevator) to ensure baseline CFTR phosphorylation, and CFTRinh-172 as a negative control to definitively prove the signal change is CFTR-dependent[3].
CFTR potentiation by indole derivatives leading to ratiometric FRET signal changes.
Step-by-Step Protocol
Cell Preparation : Seed NIH3T3 or HEK293 cells stably expressing mutant CFTR (e.g., ΔF508) in 384-well black-walled, clear-bottom plates[1]. Incubate at 27°C for 24 hours to promote membrane trafficking of the mutant channel.
Dye Loading : Wash cells with chloride-free buffer. Load cells with 10 µM CC2-DMPE (donor) and 20 µM DiSBAC2(3) (acceptor) for 45 minutes at room temperature in the dark.
Compound Addition : Add the indole derivative (test compound) alongside 10 µM Forskolin to activate PKA-dependent phosphorylation.
Data Acquisition : Excite the donor at 400 nm. Read emission simultaneously at 460 nm (donor) and 580 nm (acceptor) using a fluorescence microplate reader.
Validation : Inject 20 µM CFTRinh-172 post-read to confirm signal reversal, validating that the depolarization was exclusively CFTR-mediated[4].
Application : Mechanistic validation of CFTR gating kinetics.
Causality & Logic : While FRET provides high-throughput population data, it cannot distinguish between an increase in the number of channels at the membrane and an increase in the open probability (
Po
) of existing channels. Patch-clamp electrophysiology—specifically the excised inside-out configuration—allows direct application of ATP and Protein Kinase A (PKA) to the intracellular face of the channel, isolating gating kinetics from cytosolic variables[1].
Self-Validating System : The protocol requires the removal of ATP/PKA to confirm channel closure (washout), followed by the application of a known reference potentiator (e.g., Ivacaftor) to benchmark the indole derivative's efficacy.
Step-by-Step Protocol
Setup : Utilize an Axopatch 200B amplifier with a Digidata interface. Fabricate borosilicate glass pipettes with a resistance of 5-8 MΩ[5].
Configuration : Form a giga-ohm seal on a CFTR-expressing cell and rapidly withdraw the pipette to achieve an excised inside-out patch configuration[1].
Activation : Perifuse the intracellular face with a bath solution containing 1 mM Mg-ATP and 75 nM PKA catalytic subunit to initiate baseline channel gating[1].
Compound Testing : Apply the indole derivative via a gravity-driven microperfusion system (solution exchange <2 sec). Maintain a holding potential of -40 mV[5].
Analysis : Record single-channel events at a sampling frequency of 10 kHz, low-pass filtered at 400 Hz. Calculate the open probability (
Po
) before and after compound application.
Methodology 3: TR-FRET Kinase Assay
Application : Evaluating indole derivatives as competitive kinase inhibitors.
Causality & Logic : Indole derivatives often exhibit intrinsic auto-fluorescence, which can produce false positives in standard fluorescence assays. Time-Resolved FRET (TR-FRET) solves this by utilizing long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay (e.g., 50-100 µs) before measurement, short-lived compound auto-fluorescence decays entirely, leaving only the target-specific signal.
Self-Validating System : The assay utilizes a no-enzyme well to establish the background floor and a reference inhibitor (e.g., Staurosporine or Tofacitinib) to validate the dynamic range.
Mechanism of kinase inhibition by indole derivatives resulting in TR-FRET signal loss.
Step-by-Step Protocol
Reaction Assembly : In a 384-well plate, combine the target kinase (e.g., JAK2), a biotinylated peptide substrate, and the indole derivative in kinase buffer.
Initiation : Add ATP at a concentration equal to its
Km
for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection : Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (acceptor).
Data Acquisition : Excite at 340 nm. After a 100 µs delay, read emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine the IC50.
Supporting Experimental Data
To contextualize the performance of compounds derived from the 2-(tert-Butyl)-1H-indole-5-carbaldehyde scaffold, Table 2 presents representative experimental data comparing hypothetical optimized derivatives against industry-standard reference drugs.
Note: Compound A represents an indole derivative optimized for CFTR potentiation, while Compound B represents a derivative structurally tuned for kinase inhibition.
Table 2: Comparative Performance Data of Indole Derivatives vs. Reference Standards
Compound
Primary Target
FRET Assay (EC50)
Patch-Clamp (
Po
Increase)
TR-FRET Kinase (IC50)
Compound A (Indole Deriv.)
CFTR (ΔF508)
145 nM
+ 0.38
> 10,000 nM
Ivacaftor (Reference)
CFTR (ΔF508)
236 nM
+ 0.42
> 10,000 nM
Compound B (Indole Deriv.)
JAK2 Kinase
> 10,000 nM
No Effect
42 nM
Tofacitinib (Reference)
JAK Kinases
> 10,000 nM
No Effect
12 nM
Data Analysis : The data clearly demonstrates the necessity of orthogonal screening. Compound A shows superior potency in the FRET assay compared to Ivacaftor but slightly lower single-channel efficacy in the patch-clamp setup, highlighting the difference between population-level membrane potential changes and absolute single-channel gating. Conversely, Compound B demonstrates high selectivity for kinase inhibition with zero cross-reactivity in the CFTR assays.
References
Title : Voltage sensing by fluorescence resonance energy transfer in single cells.
Source : Biophysical Journal
URL :[Link]
Title: Modulators of ATP-binding cassette transporters (US11639347B2)
Title : Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function
Source : Frontiers in Pharmacology
URL :[Link]
Title : Dysfunctional CFTR Alters the Bactericidal Activity of Human Macrophages against Pseudomonas aeruginosa
Source : PLOS One
URL :[Link]
Title : Elexacaftor/Tezacaftor/Ivacaftor Improved Clinical Outcomes in a Patient with N1303K-CFTR Based on In Vitro Experimental Evidence
Source : American Journal of Respiratory and Critical Care Medicine
URL :[Link]
Personal protective equipment for handling 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Comprehensive Safety and Handling Guide: 2-(tert-Butyl)-1H-indole-5-carbaldehyde Executive Summary 2-(tert-Butyl)-1H-indole-5-carbaldehyde is a highly specialized electrophilic building block widely utilized in synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 2-(tert-Butyl)-1H-indole-5-carbaldehyde
Executive Summary
2-(tert-Butyl)-1H-indole-5-carbaldehyde is a highly specialized electrophilic building block widely utilized in synthetic organic chemistry and pharmaceutical research, particularly in the development of novel indole-based therapeutics[1]. Handling this compound requires a rigorous, scientifically grounded safety protocol. The presence of the reactive aldehyde group and the lipophilic tert-butyl moiety dictates specific physicochemical behaviors, including susceptibility to air oxidation and enhanced skin permeability when dissolved in organic solvents. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.
Chemical Profile & Hazard Assessment
Understanding the molecular vulnerabilities of 2-(tert-Butyl)-1H-indole-5-carbaldehyde is the first step in risk mitigation. The compound shares a hazard profile consistent with other indole-5-carbaldehyde derivatives[2].
Property / Hazard
GHS Classification
Causality & Operational Impact
Physical State
Solid (Powder), Air/Light Sensitive
Prone to oxidation to the corresponding carboxylic acid. Must be handled under an inert gas (Argon/N2) to maintain chemical integrity.
Skin Irritation
Category 2 (H315)
The lipophilic tert-butyl group enhances dermal penetration if the compound is dissolved in reaction solvents (e.g., DMSO, DCM)[2].
Eye Irritation
Category 2A (H319)
Aldehydes are highly irritating to mucous membranes. Direct contact or vapor exposure can cause severe ocular damage[2].
Respiratory
Category 3 (H335)
Fine organic powders present a severe inhalation hazard, causing acute irritation to the respiratory tract[2].
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA’s Personal Protective Equipment Standard ()[3], the following PPE matrix is mandatory. We do not just wear PPE for compliance; we select specific materials based on the chemical's mechanistic interaction with physical barriers.
Causality: Standard safety glasses with side shields are insufficient because fine powders and aldehyde vapors can bypass the gaps, leading to H319-level eye irritation.
Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness)[4].
Causality: While nitrile offers excellent protection against dry powder, indole derivatives dissolved in aggressive reaction solvents (like DMF or DCM) can rapidly permeate single-layer nitrile. If a solvent spill occurs on the hands, the outer glove must be immediately removed and replaced to prevent dermal absorption.
Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned, with closed-toe non-porous shoes[5].
Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire hazard occurs during organic synthesis.
Respiratory Protection: Handling must be restricted to a certified chemical fume hood (face velocity >100 fpm). If weighing outside a hood is unavoidable, an is required[5][6].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures both operator safety and chemical integrity, adhering to the guidelines set forth in[7].
Step 1: Environmental Preparation
Action: Verify fume hood airflow. Purge the receiving reaction vessel with Argon or Nitrogen for 5 minutes prior to chemical transfer.
Validation: A continuous inert atmosphere prevents the aldehyde moiety from oxidizing, ensuring the starting material remains >98% pure for synthesis.
Step 2: Weighing and Transfer
Action: Use an anti-static weighing boat and a grounded metal spatula.
Validation: Fine organic powders accumulate static charge, leading to aerosolization or sudden repulsion from the spatula. Grounding eliminates this inhalation risk.
Step 3: Solubilization
Action: Add the solvent (e.g., anhydrous DCM or THF) slowly down the side of the flask to minimize dust generation before sealing the septum.
Validation: Slow solvent addition prevents the exothermic displacement of air/powder, keeping the hazardous compound fully contained within the liquid matrix.
Standard Operating Procedure for Handling 2-(tert-Butyl)-1H-indole-5-carbaldehyde.
Spill Response & Waste Disposal Plan
A rapid, systematic response to spills prevents widespread laboratory contamination and ensures compliance with OSHA and EPA regulations[6][8].
Solid Spill (Powder) Protocol:
Isolate: Alert nearby personnel and isolate the spill area.
Suppress: Do NOT dry sweep. Lightly mist the powder with a compatible low-volatility solvent (e.g., water or a 10% ethanol solution) to suppress dust generation[8].
Collect: Use an anti-static brush and dustpan to collect the dampened powder.
Dispose: Place the material into a sealable, chemically compatible container labeled as "Halogen-Free Organic Solid Waste"[7].
Liquid Spill (Dissolved Compound) Protocol:
Absorb: Apply an inert, universal absorbent pad or vermiculite from the perimeter inward to prevent the solvent from spreading[8].
Extract: Scoop the saturated absorbent into a heavy-duty hazardous waste bag.
Decontaminate: Wash the spill surface with soap and water, followed by a 70% ethanol wipe to remove any remaining lipophilic indole residues.
Waste Segregation and Disposal Pathway for Indole-5-carbaldehyde Derivatives.
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." Available at:[Link]
Environmental Health and Safety, NC State University. "Personal Protective Equipment Requirements for Laboratories." Available at:[Link]
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]